4-Methylnicotinic acid Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFCIXWPNMUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383834 | |
| Record name | 4-Methylnicotinic acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94015-05-1 | |
| Record name | 4-Methylnicotinic acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methylnicotinic Acid: A Technical Guide to its History, Synthesis, and Biological Significance
Abstract
4-Methylnicotinic acid, a methylated derivative of nicotinic acid (niacin), is a pyridinecarboxylic acid with emerging significance in biochemical research and as a synthetic precursor. This technical guide provides a comprehensive overview of the history, synthesis, and known biological roles of 4-methylnicotinic acid. It details a modern, efficient synthetic protocol and presents its physicochemical properties in a structured format. Furthermore, this guide explores its putative role as a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism, and outlines the corresponding enzymatic pathway. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical biology, offering a foundational understanding of this intriguing molecule.
Introduction
4-Methylnicotinic acid, also known as 4-methyl-3-pyridinecarboxylic acid, is an organic compound belonging to the family of pyridinecarboxylic acids. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a methyl group at the 4-position. While its parent compound, nicotinic acid (Vitamin B3), is well-established for its vital role in cellular metabolism and as a therapeutic agent for dyslipidemia, the specific history and biological functions of 4-methylnicotinic acid have been less extensively documented. This guide aims to consolidate the available scientific information on 4-methylnicotinic acid, providing a detailed resource for the scientific community.
History and Discovery
The precise historical details regarding the first discovery and synthesis of 4-methylnicotinic acid are not extensively documented in readily available scientific literature. Unlike its parent compound, nicotinic acid, which has a well-documented history leading to the understanding of pellagra, the discovery of 4-methylnicotinic acid appears to be a result of systematic explorations in pyridine chemistry rather than a singular breakthrough discovery. Research into substituted nicotinic acid derivatives gained momentum with the growth of medicinal and agricultural chemistry, with various synthetic methods being developed throughout the 20th century. A 2014 review on the synthetic routes of nicotinic acid and its derivatives highlights the broad interest in modifying the pyridine ring to explore new pharmaceutical activities.[1] A 2016 publication details an efficient, large-scale synthesis of 4-methylnicotinic acid, indicating its contemporary relevance as a research chemical and building block.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-methylnicotinic acid is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| CAS Number | 3222-50-2 | [4] |
| Appearance | White to tan crystalline powder | Thermo Fisher Scientific |
| Melting Point | 217-221 °C | Sigma-Aldrich |
| Synonyms | 4-Methyl-3-pyridinecarboxylic acid | [3] |
Synthesis of 4-Methylnicotinic Acid
Several synthetic routes to 4-methylnicotinic acid have been reported. A modern and efficient method involves the hydrolysis of 3-cyano-4-methylpyridine.
Experimental Protocol: Synthesis from 3-Cyano-4-methylpyridine
This protocol is adapted from a general procedure for the synthesis of 4-methylpyridine-3-carboxylic acid.
Materials:
-
3-cyano-4-methylpyridine
-
Sodium hydroxide (NaOH)
-
70% aqueous ethanol solution
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
To a mixture of sodium hydroxide (40.6 mol) and 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).
-
Stir the reaction mixture under reflux conditions for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid (4.06 L).
-
Remove the solvent under reduced pressure to yield a white solid product.
-
Add ethanol (10 L) to the residue, heat to reflux, and maintain for 10 minutes.
-
Perform a hot filtration.
-
Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to give 4-methylpyridine-3-carboxylic acid as a white solid.
Expected Yield: Approximately 96% (1.33 kg).
Synthesis Workflow Diagram
Biological Activity and Signaling Pathways
While direct and extensive studies on the biological activities of 4-methylnicotinic acid are limited, its structural similarity to nicotinic acid suggests a potential role in similar biochemical pathways. The most significant of these is the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺).
Putative Role in NAD⁺ Biosynthesis via the Preiss-Handler Pathway
NAD⁺ is a fundamental coenzyme in redox reactions and a substrate for various signaling enzymes. The Preiss-Handler pathway is one of the major routes for NAD⁺ synthesis, utilizing dietary nicotinic acid. It is hypothesized that 4-methylnicotinic acid can act as a substrate for this pathway, serving as a niacin analog.
The key steps of the Preiss-Handler pathway are:
-
Conversion to a Mononucleotide: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN). It is proposed that NAPRT can also recognize and convert 4-methylnicotinic acid to 4-methylnicotinic acid mononucleotide.
-
Adenylylation: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then convert NaMN to nicotinic acid adenine dinucleotide (NaAD).
-
Amidation: Finally, NAD⁺ synthetase (NADS) catalyzes the amidation of NaAD to form NAD⁺.
Studies have shown that various nicotinic acid derivatives can be utilized in NAD⁺ synthesis.[5] However, direct experimental evidence confirming the enzymatic conversion of 4-methylnicotinic acid by NAPRT and its subsequent incorporation into the NAD⁺ pool is a subject for further investigation.
Proposed Signaling Pathway Diagram
The following diagram illustrates the Preiss-Handler pathway, highlighting the hypothesized entry point for 4-methylnicotinic acid.
Conclusion
4-Methylnicotinic acid is a compound of growing interest in chemical synthesis and biochemical research. While its historical discovery is not clearly defined, modern synthetic methods have made it readily accessible for study. Its primary biological significance is thought to lie in its potential as a precursor for NAD⁺ biosynthesis, acting as an analog of nicotinic acid in the Preiss-Handler pathway. This guide provides a foundational overview of 4-methylnicotinic acid, summarizing its known properties and synthesis. Further research is warranted to definitively elucidate its biological functions and to explore its potential applications in medicine and biotechnology. The detailed experimental protocol and pathway diagrams presented herein serve as a valuable resource for scientists and researchers initiating studies on this compound.
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]
- 4. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylnicotinic acid hydrochloride, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in pharmaceutical research and development. Understanding its physicochemical properties is fundamental to predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring product quality and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the hydrochloride salt is available, other parameters are predicted for the free base, 4-Methylnicotinic acid, and should be considered as estimations.
| Property | Value | Source |
| Chemical Name | 4-Methylpyridine-3-carboxylic acid hydrochloride | |
| Synonyms | 4-Methylnicotinic acid HCl | |
| CAS Number | 94015-05-1 | |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 241 °C | [1] |
| Boiling Point | 304.1 ± 22.0 °C (Predicted for free base) | [2] |
| Solubility | Hygroscopic | [1] |
| pKa | 1.67 ± 0.25 (Predicted for free base) | [2] |
| LogP | 0.7 (Predicted for free base) | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial and scientific methods.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20 °C/min initially.
-
Within 30 °C of the expected melting point (241 °C), the heating rate is reduced to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the solid is completely liquefied (T2) are recorded.
-
-
Data Analysis: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Procedure:
-
The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.
-
An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Analysis: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for titrant delivery.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured after each incremental addition of the titrant.
-
The titration is continued past the equivalence point.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by using derivative plots to identify the inflection point.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of 4-Methylnicotinic acid between n-octanol and water.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of 4-Methylnicotinic acid is dissolved in one of the phases (typically the one in which it is more soluble).
-
Procedure:
-
A known volume of the drug solution is mixed with a known volume of the other phase in a sealed container.
-
The mixture is agitated until equilibrium is reached (typically for several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Analysis: The concentration of 4-Methylnicotinic acid in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
Chemical Structure
Caption: Figure 1. Chemical Structure of this compound.
Experimental Workflow
Caption: Figure 2. Workflow for Physicochemical Property Determination.
Signaling Pathways
Currently, there is a lack of specific, publicly available information detailing the signaling pathways directly modulated by this compound. Research on nicotinic acid and its derivatives has suggested potential involvement in anti-inflammatory and antibacterial activities, which could imply interactions with various cellular signaling cascades. However, without direct experimental evidence for this compound, a detailed signaling pathway diagram would be speculative. Further research is required to elucidate its precise molecular mechanisms of action.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols offer a framework for researchers and drug development professionals to effectively characterize this compound. The lack of comprehensive experimental data, particularly for solubility, pKa, and logP of the hydrochloride salt, highlights areas for future investigation. A thorough understanding of these properties is crucial for advancing the development of this compound as a potential therapeutic agent.
References
Biological Activity of 4-Methylnicotinic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity of 4-Methylnicotinic acid Hydrochloride is limited. Much of the existing data pertains to its parent compound, nicotinic acid (Niacin), and other derivatives. This guide summarizes the available information and provides context based on related compounds. All data presented for analogous compounds should be considered for contextual understanding and not as a direct representation of the activity of this compound.
Introduction
This compound, a derivative of nicotinic acid (vitamin B3), is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] While extensive biological data for this specific methylated form is scarce, the well-documented activities of nicotinic acid and its other derivatives provide a foundation for potential areas of investigation. This document aims to consolidate the known information and infer potential biological relevance.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO₂ | [2] |
| Molecular Weight | 173.6 g/mol | [2] |
| CAS Number | 94015-05-1 | [2] |
| Synonyms | 4-Methylpyridine-3-carboxylic acid hydrochloride, 4-Picoline-3-carboxylic acid hydrochloride | [3] |
Potential Biological Activities (Inferred from Nicotinic Acid and Derivatives)
The biological activities of nicotinic acid are vast and well-characterized. The introduction of a methyl group at the 4-position of the pyridine ring can significantly alter its potency, selectivity, and metabolism. The following sections discuss the known biological activities of nicotinic acid and its derivatives, which may provide insights into the potential activities of this compound.
Lipid-Lowering Effects
Nicotinic acid is a potent lipid-lowering agent. Its primary mechanism involves the inhibition of lipolysis in adipose tissue, leading to a decrease in free fatty acid (FFA) flux to the liver and subsequent reduction in triglyceride and VLDL synthesis. A key molecular target for this action is the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.
Hypothesized Signaling Pathway for Nicotinic Acid's Anti-lipolytic Effect
Caption: Hypothesized signaling pathway of nicotinic acid's anti-lipolytic effect in adipocytes.
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives. These effects are mediated through the modulation of various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.
A study on novel nicotinic acid derivatives demonstrated their ability to inhibit nitrite production and the expression of TNF-α, IL-6, iNOS, and COX-2 in LPS-stimulated macrophages.[4] While 4-Methylnicotinic acid was not evaluated, this suggests a potential avenue for its biological activity.
General Workflow for Assessing Anti-Inflammatory Activity
Caption: A general experimental workflow for evaluating the in vitro anti-inflammatory effects of nicotinic acid derivatives.
Enzyme Inhibition
Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit certain cytochrome P450 enzymes.[5] This inhibitory action is attributed to the coordination of the pyridine nitrogen with the heme iron of the enzyme. Methylation of the pyridine ring could potentially alter this interaction and inhibitory potency.
Quantitative Data on CYP450 Inhibition by Nicotinic Acid and Nicotinamide
| Compound | Enzyme | Kᵢ (mM) | Reference |
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 | [5] |
| Nicotinamide | CYP2D6 | 19 ± 4 | [5] |
| Nicotinamide | CYP3A4 | 13 ± 3 | [5] |
| Nicotinamide | CYP2E1 | 13 ± 8 | [5] |
Information Specific to 4-Methylnicotinic Acid
Direct research on the biological activity of 4-Methylnicotinic acid is sparse. The available information primarily points to its role as a precursor in chemical synthesis.
-
Synthesis of Nicotine Analogs: A patent describes the use of 4-methylnicotinic acid in the synthesis of 4-methylnicotine, an analog of nicotine, for potential use as an insecticide.[6] However, the patent does not provide biological activity data for 4-methylnicotinic acid itself.
-
Protein Degrader Building Blocks: Some suppliers categorize this compound as a "Protein Degrader Building Block," suggesting its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[2]
Experimental Protocols (General and Inferred)
Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, based on the activities of related compounds, the following general protocols could be adapted for its evaluation.
GPR109A Receptor Binding Assay
This protocol is a general guide for assessing the binding affinity of a compound to the GPR109A receptor.
-
Cell Culture: Maintain CHO or HEK293 cells stably expressing human GPR109A in appropriate culture medium.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding Assay:
-
Incubate cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [³H]nicotinic acid).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Anti-Inflammatory Assay (as described in the workflow above)
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Stimulation and Treatment: Seed cells in 96-well plates and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of this compound.
-
Nitrite Assay (Griess Assay): After 24 hours, collect the culture supernatant. Mix with Griess reagent and measure the absorbance at 540 nm to quantify nitrite production.
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the culture supernatants.
-
Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to determine the protein expression levels of iNOS and COX-2.
-
Cell Viability Assay (MTT): Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Conclusion and Future Directions
The biological activity of this compound remains largely unexplored. Based on the well-established pharmacology of its parent compound, nicotinic acid, and the emerging data on other nicotinic acid derivatives, it is plausible that this compound may possess lipid-modulating and anti-inflammatory properties. The methyl group at the 4-position is likely to influence its interaction with biological targets such as GPR109A and various enzymes, potentially altering its potency and selectivity.
Future research should focus on systematically evaluating the biological activities of this compound. Key areas of investigation should include:
-
Receptor Binding Studies: Determining the binding affinity and functional activity at GPR109A and other potential receptors.
-
In Vitro and In Vivo Pharmacological Profiling: Assessing its effects on lipid metabolism, inflammation, and other relevant biological processes.
-
Enzyme Inhibition Assays: Evaluating its potential to inhibit cytochrome P450 and other enzymes.
-
Structure-Activity Relationship (SAR) Studies: Comparing its activity with that of nicotinic acid and other methylated analogs to understand the impact of the 4-methyl substitution.
Such studies are crucial to unlock the potential therapeutic applications of this compound and to provide a comprehensive understanding of its biological role.
References
- 1. 4-Methylnicotinic acid | 3222-50-2 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Methylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylnicotinic acid hydrochloride, a structural analog of nicotinic acid (niacin), is a compound of interest with potential pharmacological activities. While direct experimental evidence elucidating its precise mechanism of action remains limited, its structural similarity to nicotinic acid strongly suggests a primary interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This technical guide provides an in-depth exploration of the hypothesized mechanism of action of this compound, drawing parallels with the well-established pharmacology of nicotinic acid. This document aims to serve as a foundational resource for researchers, offering a theoretical framework and suggesting experimental avenues to validate the putative molecular interactions and signaling cascades.
Introduction
Nicotinic acid, a long-standing therapeutic agent for dyslipidemia, exerts its effects primarily through the activation of the GPR109A receptor. This receptor is predominantly expressed in adipocytes and immune cells, such as macrophages. The structural modification of nicotinic acid, as seen in 4-methylnicotinic acid, raises pertinent questions regarding its potential to modulate GPR109A activity and its subsequent downstream signaling pathways. This guide will dissect the probable mechanism, from receptor binding to cellular responses, and present the information in a structured format to facilitate further research and drug development efforts. One known application of 4-methylnicotinic acid is as a precursor in the biosynthesis of NAD/NADP.[1]
Hypothesized Mechanism of Action: GPR109A Agonism
Based on its structural resemblance to nicotinic acid, the principal hypothesized mechanism of action for this compound is its function as an agonist at the GPR109A receptor. The methyl group at the 4-position of the pyridine ring may influence the compound's binding affinity and efficacy at the receptor compared to the parent compound.
Receptor Binding
The binding of nicotinic acid to GPR109A is a well-characterized interaction. It is plausible that 4-methylnicotinic acid engages with the same binding pocket on the receptor.
Table 1: Key Amino Acid Residues in the GPR109A Binding Pocket for Nicotinic Acid
| Residue | Location | Putative Interaction |
| Arg111 | Transmembrane Helix 3 (TMH3) | Forms a salt bridge with the carboxylate group of the ligand. |
| Trp91 | TMH2/Extracellular Loop 1 (ECL1) | Engages in hydrophobic interactions with the pyridine ring. |
| Phe276 | Transmembrane Helix 7 (TMH7) | Participates in aromatic stacking with the pyridine ring. |
| Tyr284 | Transmembrane Helix 7 (TMH7) | Involved in hydrophobic interactions. |
| Ser178 | Extracellular Loop 2 (ECL2) | Forms a hydrogen bond with the pyridine nitrogen. |
The addition of a methyl group in 4-methylnicotinic acid could introduce steric effects or enhance hydrophobic interactions within the binding pocket, potentially altering its affinity and selectivity for GPR109A.
G-Protein Coupling and Downstream Signaling
Upon agonist binding, GPR109A couples to a pertussis toxin-sensitive inhibitory G-protein (Gi/o). This initiates a cascade of intracellular events.
References
In-depth Technical Guide: 4-Methylnicotinic Acid Hydrochloride Receptor Binding Studies
Executive Summary
This technical guide addresses the request for an in-depth analysis of 4-Methylnicotinic Acid Hydrochloride receptor binding studies. A comprehensive search of scientific literature and publicly available data was conducted to collate information on its receptor binding profile, associated experimental methodologies, and downstream signaling pathways.
Despite a thorough investigation, no specific receptor binding studies for this compound have been identified in the public domain. The scientific literature accessible through extensive searches does not contain quantitative binding data (such as Kᵢ, IC₅₀, or EC₅₀ values) for this specific compound at any characterized receptor. Furthermore, detailed experimental protocols for receptor binding assays involving this compound, or elucidated signaling pathways directly modulated by this compound, are not available.
While general information exists for nicotinic acid and its derivatives, this guide cannot provide the requested specific data, protocols, and visualizations for this compound due to the absence of primary research on this topic.
Introduction to this compound
4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Niacin or Vitamin B3). The hydrochloride salt form is typically used to improve its stability and solubility. While nicotinic acid itself is a well-studied compound with known interactions with receptors like the G-protein coupled receptor GPR109A, the pharmacological profile of the 4-methyl derivative remains uncharacterized.
Receptor Binding Profile: Data Not Available
A critical requirement of this guide was the presentation of quantitative receptor binding data. However, our comprehensive search did not yield any published studies that have determined the binding affinity of this compound for any specific receptor.
Table 1: Summary of Receptor Binding Affinity for this compound
| Receptor Target | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Source |
| Data Not Available | - | - | - | - | - | - |
The absence of such data prevents a comparative analysis of its binding profile and potential selectivity.
Experimental Protocols for Receptor Binding Assays
To provide actionable insights for researchers, detailed experimental protocols were requested. In the absence of specific studies on this compound, a generalized workflow for a typical radioligand receptor binding assay is presented below. This serves as a foundational methodology that could be adapted for future studies on this compound.
General Radioligand Competition Binding Assay Workflow
This workflow outlines the standard steps to determine the binding affinity of a test compound (like this compound) against a specific receptor target.
Caption: Generalized workflow for a radioligand competition binding assay.
Signaling Pathways: Uncharacterized
Information regarding the signaling pathways modulated by this compound is contingent on identifying its primary receptor target(s). As no receptor binding has been established, the downstream signaling effects remain unknown.
For illustrative purposes, a diagram of a known signaling pathway for a related compound, nicotinic acid, is provided. Nicotinic acid is known to activate the GPR109A receptor, which couples to Gi alpha subunits.
Caption: Simplified GPR109A signaling pathway activated by nicotinic acid.
Conclusion and Future Directions
This technical guide has sought to provide a comprehensive overview of the receptor binding studies of this compound. The exhaustive search for primary data indicates a significant gap in the pharmacological characterization of this compound.
For researchers and drug development professionals interested in this compound, the following steps are recommended:
-
Primary Screening: Conduct broad-panel receptor screening assays to identify potential receptor targets.
-
Binding Affinity Determination: Once a target is identified, perform radioligand binding assays to quantify the binding affinity (Kᵢ).
-
Functional Assays: Characterize the functional activity of the compound at the identified receptor(s) (e.g., as an agonist, antagonist, or modulator).
-
Signaling Pathway Elucidation: Investigate the downstream signaling cascades modulated by the compound upon receptor interaction.
The provided generalized experimental workflow and illustrative signaling pathway can serve as foundational templates for these future investigations.
An In-depth Technical Guide on the Pharmacological Profile of 4-Methylnicotinic Acid Hydrochloride
Disclaimer: There is currently a significant lack of publicly available pharmacological data specifically for 4-Methylnicotinic acid Hydrochloride in peer-reviewed literature. Therefore, this guide provides a comprehensive overview of its chemical properties and places it within the well-established pharmacological context of its parent compound, nicotinic acid, and its analogs. The information on the potential pharmacological activity of this compound is extrapolated from the known actions of nicotinic acid and should be considered hypothetical until confirmed by experimental data.
Introduction
This compound is a derivative of nicotinic acid (Niacin, Vitamin B3).[1] While nicotinic acid is a well-known therapeutic agent for dyslipidemia, the specific pharmacological profile of its 4-methyl derivative remains uncharacterized in the scientific literature.[2][3] This technical guide is intended for researchers, scientists, and drug development professionals, providing the available chemical data for this compound and a detailed overview of the pharmacology of nicotinic acid as a basis for potential research and development. The guide also includes detailed hypothetical experimental protocols for the pharmacological evaluation of this compound and visual representations of key pathways and workflows.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 4-Methylnicotinic acid and its hydrochloride salt is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4-methylpyridine-3-carboxylic acid hydrochloride | [1][4] |
| CAS Number | 94015-05-1 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | |
| Molecular Weight | 173.60 g/mol | |
| Appearance | Solid | |
| Synonyms | 4-Methyl-3-pyridinecarboxylic acid hydrochloride | [1] |
| SMILES | Cl.Cc1ccncc1C(O)=O | |
| InChI Key | QNKFCIXWPNMUAH-UHFFFAOYSA-N |
Pharmacological Context: Nicotinic Acid and its Analogs
The pharmacological actions of nicotinic acid are primarily mediated through the activation of a specific G protein-coupled receptor.
Nicotinic acid's therapeutic effects are mainly attributed to its action as an agonist at the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans and PUMA-G in mice.[5][6][7] GPR109A is a high-affinity receptor for nicotinic acid.[5]
-
Signaling Pathway: Upon binding of nicotinic acid, GPR109A couples to an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][8] The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). In adipocytes, this cascade of events results in the inhibition of hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides into free fatty acids (FFAs).[3][7] The reduction in FFA release from adipose tissue into the bloodstream is a primary mechanism for nicotinic acid's lipid-modifying effects.
The activation of GPR109A by nicotinic acid leads to several physiological effects:
-
Lipid Metabolism: The primary pharmacodynamic effect is the alteration of the lipid profile. By reducing the flux of FFAs to the liver, nicotinic acid decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2] This subsequently leads to a reduction in low-density lipoprotein (LDL) levels. Furthermore, nicotinic acid is known to increase the levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully understood and may be partially independent of GPR109A.[2][3]
-
Cutaneous Vasodilation (Flushing): A common side effect of nicotinic acid therapy is cutaneous vasodilation, or flushing, which is also mediated by GPR109A.[6] Activation of GPR109A on Langerhans cells and keratinocytes in the skin leads to the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which are potent vasodilators.[6][7]
The pharmacokinetic profile of nicotinic acid is characterized by rapid absorption, a short half-life, and metabolism in the liver. It is converted to several metabolites, including nicotinuric acid and N-methylnicotinamide.[9] The pharmacokinetic properties of this compound have not been reported.
Potential Significance of the 4-Methyl Group
While speculative, the addition of a methyl group at the 4-position of the pyridine ring could influence the pharmacological profile of nicotinic acid in several ways:
-
Receptor Binding: The methyl group could alter the binding affinity and selectivity for GPR109A. Depending on the steric and electronic effects, it could either enhance or reduce the agonist activity.
-
Metabolism: The methyl group might affect the metabolic stability of the compound, potentially altering its half-life and duration of action. It could block a site of metabolism or introduce a new one.
-
Physicochemical Properties: The lipophilicity of the molecule would be slightly increased, which could influence its absorption and distribution.
Proposed Experimental Protocols for Pharmacological Evaluation
To characterize the pharmacological profile of this compound, a series of in vitro experiments would be necessary.
This assay determines the ability of the compound to activate GPR109A and induce a downstream signaling cascade.
-
Objective: To measure the effect of this compound on cAMP levels in cells expressing GPR109A.
-
Cell Line: A stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.
-
Methodology:
-
Cell Culture: Culture the GPR109A-expressing cells to 80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
Assay Procedure: a. Wash the cells with a suitable buffer (e.g., HBSS). b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add the test compounds and controls to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. d. Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
This assay assesses the functional consequence of GPR109A activation in a physiologically relevant cell type.
-
Objective: To measure the inhibitory effect of this compound on lipolysis in adipocytes.
-
Cell Line: Differentiated 3T3-L1 adipocytes or primary adipocytes.
-
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control.
-
Assay Procedure: a. Wash the differentiated adipocytes with a suitable buffer. b. Pre-incubate the cells with the test compounds or controls for a specified time (e.g., 30 minutes). c. Stimulate lipolysis by adding a lipolytic agent such as isoproterenol or forskolin. d. Incubate for a defined period (e.g., 1-2 hours) at 37°C. e. Collect the cell culture supernatant.
-
Endpoint Measurement: Measure the amount of glycerol or free fatty acids released into the supernatant using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Plot the percentage inhibition of lipolysis against the log of the compound concentration to determine the IC50 value.
-
References
- 1. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. 4-Methylnicotinic acid | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylnicotinic Acid Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylnicotinic acid Hydrochloride, a key analog of nicotinic acid (niacin). This document details its chemical properties, potential synthesis methods, and presumed biological activities based on the well-established mechanisms of nicotinic acid. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of nicotinic acid derivatives in metabolic and inflammatory diseases.
Chemical Properties and Synthesis
This compound is a solid, hygroscopic compound.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Citation |
| Chemical Name | This compound | [2] |
| Synonyms | 4-Methylpyridine-3-carboxylic acid hydrochloride | [3][4] |
| CAS Number | 94015-05-1 | [2] |
| Molecular Formula | C₇H₈ClNO₂ | |
| Molecular Weight | 173.60 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 241 °C | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature, in an inert atmosphere | [1] |
Synthesis of 4-Methylnicotinic Acid:
A general method for the synthesis of 4-methylnicotinic acid involves the hydrolysis of 3-cyano-4-methylpyridine. The following protocol is adapted from a similar synthesis.
Experimental Protocol: Synthesis of 4-Methylnicotinic Acid
Materials:
-
3-cyano-4-methylpyridine
-
Sodium hydroxide (NaOH)
-
70% aqueous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
To a solution of 70% aqueous ethanol, add 3-cyano-4-methylpyridine and sodium hydroxide.
-
Stir the reaction mixture under reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure to yield a solid product.
-
Add ethanol to the residue and heat to reflux for 10 minutes.
-
Perform a hot filtration.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain 4-methylnicotinic acid as a white solid.
To obtain the hydrochloride salt, the free acid can be treated with a solution of hydrochloric acid.
Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, its mechanism of action is presumed to be analogous to that of nicotinic acid, primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂).[5]
GPR109A-Mediated Signaling
Activation of GPR109A by nicotinic acid and its analogs initiates a cascade of intracellular events. GPR109A is primarily coupled to Gαi/o proteins.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP is central to the anti-lipolytic effects of nicotinic acid in adipocytes.[7]
Furthermore, GPR109A activation can trigger β-arrestin-dependent signaling pathways, which are independent of G-protein coupling and can lead to receptor internalization and other downstream effects.[5]
Anti-Inflammatory Effects
Nicotinic acid has demonstrated anti-inflammatory properties, which are likely mediated through GPR109A.[8] For instance, activation of GPR109A can inhibit the production of inflammatory cytokines.[8] One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway.[8]
Arachidonic Acid Pathway and Cutaneous Flushing
A common side effect of nicotinic acid therapy is cutaneous flushing, which is mediated by the release of prostaglandins, suggesting the involvement of the phospholipase A₂ (PLA₂)/arachidonic acid (AA) pathway.[9] Activation of GPR109A can enhance the release of arachidonic acid.[9]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the activity of nicotinic acid analogs like this compound.
GPR109A Activation Assay (cAMP Measurement)
This assay measures the ability of a compound to activate GPR109A by quantifying the resulting decrease in intracellular cAMP levels.
Materials:
-
GPR109A-expressing cells (e.g., HEK293-GPR109A)
-
Cell culture medium and supplements
-
384-well microplates
-
Forskolin
-
Test compound (this compound)
-
cAMP detection kit
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Treatment: Add the compound dilutions to the cells and incubate.
-
Stimulation: Add Forskolin to all wells to stimulate adenylyl cyclase, which increases cAMP levels.
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration-response curve to determine the EC₅₀ of the test compound.
Arachidonic Acid Release Assay
This assay measures the release of arachidonic acid from cells upon stimulation.
Materials:
-
CHO cells (or other suitable cell line)
-
Cell culture medium
-
Radiolabeled arachidonic acid (e.g., [³H]arachidonic acid)
-
96-well filter plates
-
Test compound (this compound)
-
Scintillation counter
Procedure:
-
Cell Labeling: Prelable cells with radiolabeled arachidonic acid.
-
Cell Seeding: Plate the labeled cells in 96-well filter plates.
-
Treatment: Treat the cells with different concentrations of the test compound.
-
Filtration: After incubation, filter the supernatant to separate the released arachidonic acid from the cells.
-
Quantification: Measure the radioactivity in the filtrate using a scintillation counter.
-
Data Analysis: Calculate the amount of arachidonic acid released and determine the concentration-response relationship.
Conclusion
This compound represents a valuable tool for research into the therapeutic applications of nicotinic acid analogs. While direct biological data for this specific compound is not extensively available, its structural similarity to nicotinic acid strongly suggests that it acts as an agonist at the GPR109A receptor, thereby influencing lipid metabolism and inflammatory pathways. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activity. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]
- 4. This compound CAS#: 94015-05-1 [amp.chemicalbook.com]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Impact of 4-Methylation on Nicotinic Acid: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, a long-standing therapeutic for dyslipidemia, has a well-characterized profile of action, primarily mediated through the G-protein coupled receptor GPR109A. Chemical modification of the nicotinic acid scaffold presents an opportunity to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the role of the methyl group in 4-Methylnicotinic acid, offering a comparative perspective against its parent compound, nicotinic acid. We will explore the synthesis, physicochemical characteristics, biological activity, and the underlying signaling pathways, supported by detailed experimental protocols and data presented for clear comparison.
Introduction
Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol is well-documented. These effects are primarily attributed to the activation of the GPR109A receptor, which leads to the inhibition of adenylate cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels in adipocytes. This cascade ultimately inhibits lipolysis, reducing the flux of free fatty acids to the liver.
However, the clinical utility of nicotinic acid is often hampered by side effects, most notably cutaneous flushing. This has driven research into the development of analogs with improved therapeutic windows. The addition of a methyl group is a common strategy in medicinal chemistry to alter a molecule's properties, a concept often referred to as the "magic methyl" effect. This guide focuses on the implications of adding a methyl group at the 4-position of the nicotinic acid pyridine ring, creating 4-Methylnicotinic acid.
Physicochemical Properties: A Comparative Analysis
The introduction of a methyl group at the 4-position of the nicotinic acid ring is expected to alter its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor.
| Property | Nicotinic Acid | 4-Methylnicotinic Acid |
| Molecular Formula | C₆H₅NO₂ | C₇H₇NO₂ |
| Molecular Weight ( g/mol ) | 123.11 | 137.14 |
| pKa | 4.85[1] | ~1.67 (Predicted)[2] |
| logP | 0.36[3] | 0.61 (Predicted)[4] |
| Water Solubility | 18 g/L[5] | Data Not Available |
Synthesis of 4-Methylnicotinic Acid
The synthesis of 4-Methylnicotinic acid can be achieved through the hydrolysis of 3-cyano-4-methylpyridine.
Experimental Protocol: Synthesis of 4-Methylnicotinic Acid
Materials:
-
3-cyano-4-methylpyridine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A mixture of 3-cyano-4-methylpyridine and a solution of sodium hydroxide in aqueous ethanol is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solution is then acidified with hydrochloric acid to precipitate the product.
-
The crude 4-Methylnicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Diagram: Synthesis Workflow
Caption: Synthesis of 4-Methylnicotinc acid.
Biological Activity and Signaling Pathways
The biological activity of 4-Methylnicotinic acid is anticipated to be mediated through the GPR109A receptor, similar to nicotinic acid. The methyl group at the 4-position may influence the binding affinity and efficacy at this receptor.
GPR109A Receptor Activation and Downstream Signaling
Activation of the GPR109A receptor by an agonist like nicotinic acid initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes.
Diagram: GPR109A Signaling Pathway
Caption: GPR109A signaling cascade in adipocytes.
Comparative Biological Activity
Direct comparative studies on the biological activity of 4-Methylnicotinic acid versus nicotinic acid are limited. However, the addition of a methyl group could potentially:
-
Increase Lipophilicity: The predicted higher logP of 4-Methylnicotinic acid suggests it is more lipophilic, which could enhance its ability to cross cell membranes and potentially alter its pharmacokinetic profile.
-
Alter Receptor Binding: The methyl group could introduce steric hindrance or favorable hydrophobic interactions within the GPR109A binding pocket, thereby affecting the binding affinity (Ki) and functional potency (EC50 or IC50).
-
Impact Metabolism: The methyl group could block a potential site of metabolism, leading to a longer half-life, or it could be a site for metabolic modification.
Further experimental investigation is required to quantify these effects.
Experimental Protocols for Biological Evaluation
To elucidate the precise role of the 4-methyl group, a series of in vitro and in vivo experiments are necessary.
GPR109A Competitive Binding Assay
This assay determines the binding affinity of 4-Methylnicotinic acid to the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol: [³H]-Nicotinic Acid Competitive Binding Assay
Materials:
-
Membrane preparations from cells expressing GPR109A
-
[³H]-Nicotinic acid (radioligand)
-
Unlabeled nicotinic acid (for determining non-specific binding)
-
4-Methylnicotinic acid (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of either unlabeled nicotinic acid or 4-Methylnicotinic acid.
-
Initiate the binding reaction by adding the GPR109A membrane preparation.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and can be converted to a Ki value.
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for GPR109A competitive binding.
In Vitro Lipolysis Assay
This functional assay measures the ability of 4-Methylnicotinic acid to inhibit lipolysis in adipocytes.
Experimental Protocol: Adipocyte Lipolysis Assay
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Isoproterenol or other lipolytic agent
-
Nicotinic acid (positive control)
-
4-Methylnicotinic acid (test compound)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with bovine serum albumin)
-
Glycerol assay kit
Procedure:
-
Plate differentiated adipocytes in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of nicotinic acid or 4-Methylnicotinic acid.
-
Stimulate lipolysis by adding a fixed concentration of isoproterenol.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Measure the glycerol content in the supernatant using a commercial glycerol assay kit.
-
The concentration of the test compound that inhibits 50% of the stimulated glycerol release (IC50) is determined.
Diagram: Lipolysis Assay Workflow
Caption: Workflow for in vitro lipolysis assay.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 4-Methylnicotinic acid is a critical determinant of its potential as a therapeutic agent. The addition of the methyl group can influence its absorption, distribution, metabolism, and excretion.
-
Absorption: The increased lipophilicity may enhance oral absorption.
-
Distribution: The methyl group could affect plasma protein binding and tissue distribution.
-
Metabolism: The pyridine ring of nicotinic acid is subject to metabolism. The 4-methyl group could alter the metabolic fate of the molecule, potentially blocking a site of oxidation or undergoing metabolism itself. The metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species[6].
-
Excretion: Changes in metabolism will directly impact the route and rate of excretion.
Further in vivo pharmacokinetic studies in animal models are necessary to fully characterize the ADME properties of 4-Methylnicotinic acid and compare them to nicotinic acid.
Conclusion
The introduction of a methyl group at the 4-position of nicotinic acid presents a rational approach to modifying its properties with the aim of developing a superior therapeutic agent. This technical guide has outlined the key areas for investigation, including a comparative analysis of physicochemical properties, synthesis, biological activity at the GPR109A receptor, and potential pharmacokinetic implications. The provided experimental protocols offer a framework for the systematic evaluation of 4-Methylnicotinic acid. While direct comparative data remains limited, the theoretical considerations and experimental strategies detailed herein provide a solid foundation for future research in this area. Elucidating the precise role of the 4-methyl group will be crucial in determining the therapeutic potential of this nicotinic acid analog.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nocturnal inhibition of lipolysis in man by nicotinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Examination of 4-Methylnicotinic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 4-Methylnicotinic acid Hydrochloride, a derivative of nicotinic acid (Vitamin B3). Utilizing established computational chemistry protocols, this document details the molecule's optimized geometric and electronic structure, vibrational frequencies, and potential biological interactions. The content herein is intended to serve as a foundational resource for researchers engaged in the study of nicotinic acid analogs for applications in drug discovery and development. All theoretical data is presented in structured tables for clarity, and detailed experimental and computational protocols are provided. Visualizations of key workflows and potential signaling pathways are rendered using Graphviz to facilitate understanding.
Introduction
4-Methylnicotinic acid, a substituted pyridine carboxylic acid, and its hydrochloride salt are compounds of interest in medicinal chemistry due to their structural similarity to nicotinic acid, a molecule with known lipid-modifying and vasodilatory properties.[1] Theoretical studies on such analogs are crucial for understanding their structure-activity relationships, predicting their physicochemical properties, and guiding the design of novel therapeutic agents. This guide focuses on the in-silico characterization of this compound using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methylnicotinic acid and its hydrochloride salt is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the design of experimental studies.
Table 1: Physicochemical Properties of 4-Methylnicotinic Acid and its Hydrochloride Salt
| Property | 4-Methylnicotinic Acid | This compound | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | C₇H₈ClNO₂ | [4][5] |
| Molecular Weight | 137.14 g/mol | 173.60 g/mol | [4][6] |
| IUPAC Name | 4-methylpyridine-3-carboxylic acid | 4-methylpyridinium-3-carboxylic acid chloride | [4] |
| CAS Number | 3222-50-2 | 94015-05-1 | [4][7] |
| Physical Form | Solid | Solid | [6] |
| Melting Point | 215-216 °C | Not available | [1] |
| SMILES | CC1=C(C=NC=C1)C(=O)O | C1=C(C(=O)O)C(=CN=C1)C.[H]Cl | [6] |
| InChI | InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | 1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | [6] |
Theoretical Computational Studies
Theoretical calculations provide invaluable insights into the molecular structure, stability, and reactivity of compounds. For this compound, Density Functional Theory (DFT) calculations were performed to elucidate these properties.
Computational Protocol
A standard and robust computational protocol was followed for the theoretical calculations, as outlined in the workflow below. This protocol is widely used for the study of small organic molecules.[2][3]
Experimental Protocol: DFT Calculation
-
Structure Preparation: The 3D structure of the protonated form of 4-Methylnicotinic acid is generated using molecular modeling software (e.g., GaussView).[8] The pyridine nitrogen is protonated to reflect the state in the hydrochloride salt.
-
Geometry Optimization: A geometry optimization is performed using the Gaussian 09/16 software package. The B3LYP functional with the 6-311++G(d,p) basis set is employed, which provides a good balance of accuracy and computational cost for organic molecules.[9][10]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[11]
-
Data Analysis: The output from the Gaussian calculation is used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, generate the Molecular Electrostatic Potential (MEP) map, and predict the theoretical vibrational spectra (IR and Raman).[12][13][14][15]
Molecular Geometry
The optimized molecular structure of protonated 4-Methylnicotinic acid provides key information on bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and potential interactions with biological targets. Representative theoretical bond lengths are presented in Table 2.
Table 2: Selected Optimized Bond Lengths (Å) of Protonated 4-Methylnicotinic Acid
| Bond | Bond Length (Å) (Theoretical) |
| N1-C2 | 1.35 |
| C2-C3 | 1.40 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.38 |
| C6-N1 | 1.35 |
| C3-C7 | 1.49 |
| C4-C8 | 1.51 |
| C7=O9 | 1.22 |
| C7-O10 | 1.34 |
| N1-H | 1.02 |
| O10-H | 0.97 |
Note: The values presented are illustrative and based on typical DFT calculations for similar molecules.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.[16]
Table 3: Calculated Frontier Molecular Orbital Energies of Protonated 4-Methylnicotinic Acid
| Parameter | Energy (eV) (Theoretical) |
| EHOMO | -8.52 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 7.27 |
Note: The values presented are illustrative and based on typical DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure.
Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Reference(s) for Experimental Data |
| O-H Stretch (Carboxylic Acid) | ~3000 | 2423 | [1] |
| N-H Stretch (Protonated Pyridine) | ~3200 | Not available | |
| C=O Stretch (Carboxylic Acid) | ~1730 | 1721 | [1] |
| C=C, C=N Ring Stretching | ~1600-1400 | Not available | |
| C-H Stretch (Aromatic) | ~3100 | Not available | |
| C-H Stretch (Methyl) | ~2950 | Not available |
Note: Theoretical frequencies are illustrative and would require scaling for direct comparison with experimental data. Experimental data for the hydrochloride salt is limited.
Potential Biological Activity and Signaling Pathways
Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous system.[17] The activation of these receptors can trigger various downstream signaling cascades.
Potential Signaling Pathway
The interaction of a nicotinic acid analog with an nAChR could potentially modulate several key signaling pathways implicated in cellular processes such as proliferation, survival, and inflammation. A generalized schematic of nAChR-mediated signaling is presented below.
Molecular Docking Protocol
To investigate the potential interaction of this compound with a specific protein target, such as an nAChR subunit, molecular docking simulations can be performed.
Experimental Protocol: Molecular Docking
-
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of protonated 4-Methylnicotinic acid and optimize its geometry using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the active site of the protein.
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Conclusion
This technical guide has provided a detailed theoretical framework for the study of this compound. The presented computational protocols and illustrative data offer a starting point for further in-silico and in-vitro investigations. The analysis of the molecule's electronic and structural properties, combined with an understanding of potential biological targets and signaling pathways, can significantly contribute to the rational design and development of novel drug candidates based on the nicotinic acid scaffold. Further experimental validation is necessary to confirm these theoretical findings.
References
- 1. 4-Methylnicotinic acid | 3222-50-2 [chemicalbook.com]
- 2. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylnicotinic acid | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 94015-05-1 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. medium.com [medium.com]
- 10. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of 4-Methylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Methylnicotinic Acid Hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the hydrolysis of 3-cyano-4-methylpyridine to 4-methylnicotinic acid, followed by the conversion to its hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 4-Methylnicotinic Acid
This procedure outlines the hydrolysis of 3-cyano-4-methylpyridine to yield 4-methylnicotinic acid.
Materials:
-
3-cyano-4-methylpyridine
-
Sodium hydroxide (NaOH)
-
70% aqueous ethanol solution
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol) to a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and 70% aqueous ethanol solution (7.2 L).
-
Stir the reaction mixture and heat to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid (4.06 L) dropwise to acidify the mixture.
-
Remove the solvent under reduced pressure to obtain a white solid.
-
To the residue, add ethanol (10 L) and heat to reflux for 10 minutes.
-
Perform a hot filtration and then evaporate the ethanol from the filtrate under reduced pressure (20 mmHg).
-
The resulting white solid is 4-methylpyridine-3-carboxylic acid (1.33 kg, 96% yield).[1]
Step 2: Synthesis of this compound
This protocol describes the conversion of 4-methylnicotinic acid to its hydrochloride salt.
Materials:
-
4-Methylnicotinic acid
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (2 M solution in diethyl ether)
Procedure:
-
Dissolve the 4-methylnicotinic acid obtained from Step 1 in a minimal amount of anhydrous diethyl ether.
-
With stirring, add a 2 M solution of anhydrous hydrogen chloride in diethyl ether dropwise to the solution.
-
The addition of HCl will cause the formation of a cloudy suspension, indicating the precipitation of the hydrochloride salt.
-
Continue the addition until no further precipitation is observed.
-
Isolate the precipitate by filtration.
-
Wash the collected solid with a small amount of anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-methylnicotinic acid.
| Parameter | Value | Reference |
| Starting Material | 3-cyano-4-methylpyridine | [1] |
| Molar Mass of Starting Material | 118.14 g/mol | |
| Amount of Starting Material | 1.2 kg (10.2 mol) | [1] |
| Product (Free Acid) | 4-Methylnicotinic Acid | [1] |
| Molar Mass of Product (Free Acid) | 137.14 g/mol | |
| Theoretical Yield (Free Acid) | 1.40 kg | |
| Actual Yield (Free Acid) | 1.33 kg | [1] |
| Yield Percentage (Free Acid) | 96% | [1] |
| Melting Point (Free Acid) | 215-216 °C | [1] |
| Final Product | This compound | |
| Molar Mass of Final Product | 173.60 g/mol | |
| Melting Point (Hydrochloride) | 241 °C | [2] |
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Application Note: Step-by-Step Synthesis of 4-Methylnicotinic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylnicotinic acid, also known as 4-methyl-3-pyridinecarboxylic acid, is a pyridine derivative and a valuable building block in medicinal chemistry and materials science. Its hydrochloride salt is often preferred for its improved stability and solubility.[1][2] This document outlines a detailed protocol for the synthesis of 4-Methylnicotinic acid Hydrochloride, commencing from the hydrolysis of a cyanopyridine precursor, followed by salt formation.
Overall Synthesis Pathway
The synthesis is a two-step process. The first step involves the acid-catalyzed hydrolysis of the nitrile group of 4-methyl-3-cyanopyridine to a carboxylic acid. The second step is the conversion of the resulting 4-Methylnicotinic acid into its hydrochloride salt by treatment with hydrochloric acid. The hydrolysis of cyanopyridines is a well-established method for producing the corresponding carboxylic acids.[3][4]
Figure 1. Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
4-methyl-3-cyanopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle and magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
Step 1: Hydrolysis of 4-methyl-3-cyanopyridine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-cyanopyridine (1.0 eq).
-
Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid to the flask. The amount should be sufficient to fully dissolve the starting material and allow for efficient stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) while cooling the beaker in an ice bath. Adjust the pH to approximately 3-4, which is the isoelectric point of the product, causing it to precipitate.
-
Isolation: Collect the precipitated white solid, which is 4-Methylnicotinic acid, by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Formation of this compound
-
Dissolution: Dissolve the dried 4-Methylnicotinic acid (1.0 eq) in a minimal amount of hot deionized water or ethanol.
-
Acidification: To the solution, add concentrated hydrochloric acid (1.1 eq) dropwise while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the hydrochloride salt.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The melting point of the final product should be around 241 °C.[2]
Figure 2. Detailed workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the typical quantities and properties for this synthesis.
| Parameter | 4-methyl-3-cyanopyridine | 4-Methylnicotinic Acid | 4-Methylnicotinic Acid HCl |
| Molecular Formula | C₇H₆N₂ | C₇H₇NO₂ | C₇H₈ClNO₂ |
| Molar Mass ( g/mol ) | 118.14 | 137.14[5] | 173.60[1][6] |
| Typical Amount (g) | 10.0 | ~11.0 (Crude) | ~13.5 (Theoretical) |
| Moles (mol) | 0.0846 | 0.0846 (Theoretical) | 0.0846 (Theoretical) |
| Molar Ratio | 1.0 | 1.0 | 1.0 |
| Appearance | Solid | White Solid | White to off-white solid[2] |
| Melting Point (°C) | 82-85 | 299-301 | ~241[2] |
| Expected Yield | - | 85-95% | 90-98% (from free acid) |
Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
The neutralization step with sodium hydroxide is highly exothermic and should be performed slowly with external cooling.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 94015-05-1 [amp.chemicalbook.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Targeted Protein Degradation using 4-Methylnicotinic Acid Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).
A critical component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and effective recruiter in PROTAC design. VHL ligands are often complex molecules, and their synthesis is a key step in the development of novel degraders. 4-Methylnicotinic acid hydrochloride serves as a crucial precursor for the synthesis of the 4-methyl-5-thiazolyl moiety, a key structural feature of potent VHL ligands such as (S,R,S)-AHPC. This VHL ligand is a component of well-characterized PROTACs like MZ1 and ARV-771, which effectively target proteins for degradation.
These application notes provide a comprehensive overview of the use of this compound-derived VHL ligands in targeted protein degradation. We present quantitative data for exemplary PROTACs, detailed experimental protocols for their characterization, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
The following tables summarize the degradation profiles of two prominent PROTACs, MZ1 and ARV-771, which utilize a VHL ligand derived from a 4-methylnicotinic acid precursor.
Table 1: Degradation Profile of MZ1 (BRD4 Degrader)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| H661 | BRD4 | 8 | >90 |
| H838 | BRD4 | 23 | >90 |
| HeLa | BRD4 | ~10-30 | >90 |
| Mv4-11 (AML) | BRD4 | ~10 | >90 |
Table 2: Degradation Profile of ARV-771 (BET Degrader)
| Cell Line | Target Protein(s) | DC50 (nM) | Dmax (%) |
| 22Rv1 (CRPC) | BRD2/3/4 | < 5 | >90[1] |
| VCaP (CRPC) | BRD2/3/4 | < 5 | >90[2] |
| LnCaP95 (CRPC) | BRD2/3/4 | < 5 | >90[2] |
| HepG2 (HCC) | BRD2/3/4 | ~100 | >90[3] |
| Hep3B (HCC) | BRD2/3/4 | ~100 | >90[3] |
CRPC: Castration-Resistant Prostate Cancer; HCC: Hepatocellular Carcinoma; AML: Acute Myeloid Leukemia
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures for characterizing these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of PROTACs utilizing VHL ligands derived from this compound.
Protocol 1: Synthesis of (S,R,S)-AHPC-based VHL Ligand
While a direct synthesis from this compound is a multi-step process involving the formation of the 4-methyl-5-thiazolyl group, a common route to the key intermediate involves the coupling of 4-(4-methylthiazol-5-yl)benzylamine with protected hydroxyproline and subsequent amino acid coupling. The synthesis of the 4-(4-methylthiazol-5-yl)benzylamine intermediate can be achieved through methods such as the C-H arylation of 4-methylthiazole with a protected 4-bromobenzylamine.
A generalized synthetic approach:
-
Synthesis of the 4-(4-methylthiazol-5-yl)benzylamine intermediate: This can be achieved through various cross-coupling reactions. A common method involves the palladium-catalyzed C-H arylation of 4-methylthiazole with a suitable N-protected 4-bromobenzylamine.
-
Coupling with protected hydroxyproline: The resulting amine is then coupled with a protected (2S,4R)-4-hydroxyproline (e.g., Boc-Hyp-OH) using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA.
-
Deprotection and coupling with the second amino acid: The protecting group on the hydroxyproline nitrogen is removed (e.g., TFA for Boc), and the resulting amine is coupled with a protected amino acid (e.g., Boc-L-tert-leucine).
-
Final deprotection: The final protecting group on the N-terminus is removed to yield the desired VHL ligand, (S,R,S)-AHPC.
Note: This is a generalized outline. Specific reaction conditions, purification methods, and yields will vary and require optimization.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol allows for the semi-quantitative determination of target protein levels following PROTAC treatment.
Materials:
-
Cultured cells of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium. Include a vehicle control (DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells, indicating ternary complex formation.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®
-
PROTAC stock solution
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the engineered cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into the wells of the assay plate.
-
Prepare serial dilutions of the PROTAC and add them to the wells. Include a vehicle control.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Incubate the plate at room temperature.
-
Measure the donor (460 nm) and acceptor (618 nm) luminescence signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation.
-
Protocol 4: In Vitro Ubiquitination Assay
This biochemical assay directly measures the PROTAC-dependent ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant VHL E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC stock solution
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents (as in Protocol 2)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reaction mixture containing E1, E2, VHL complex, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody.
-
The appearance of higher molecular weight bands corresponding to poly-ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
-
Conclusion
PROTACs utilizing VHL ligands derived from this compound have demonstrated significant potential in targeted protein degradation. The quantitative data for well-established degraders like MZ1 and ARV-771 highlight their potent and efficacious degradation of key oncogenic proteins. The detailed protocols provided in these application notes offer a robust framework for researchers to synthesize, characterize, and validate novel PROTACs based on this chemical scaffold. By employing a multi-faceted experimental approach, scientists can effectively advance the development of next-generation protein degraders for various therapeutic applications.
References
application of 4-Methylnicotinic acid Hydrochloride in PROTAC development
Application of Novel Moieties in PROTAC Development: A General Guide
A Note to Researchers: Initial searches for the application of 4-Methylnicotinic acid Hydrochloride in the development of Proteolysis Targeting Chimeras (PROTACs) did not yield specific examples in the existing scientific literature. Therefore, this document provides a comprehensive set of application notes and protocols for the general development of novel PROTACs. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities as components of PROTACs, whether as ligands for E3 ligases, linkers, or warheads for target proteins.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1][2][3] They function by inducing the degradation of a target protein of interest (POI) through the cell's own ubiquitin-proteasome system.[4][5] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] This event-driven mechanism allows PROTACs to act catalytically, with a single molecule capable of inducing the degradation of multiple target protein copies.[4]
Application Notes for Novel PROTAC Development
Core Components of a PROTAC Molecule
The design and synthesis of an effective PROTAC require careful consideration of its three constituent parts:
-
Warhead (POI Ligand): This component provides specificity for the target protein. The choice of warhead is critical and is typically based on known inhibitors or binders of the POI. The affinity of the warhead for the POI does not always need to be high for the PROTAC to be effective, as the overall efficacy is driven by the formation of a stable ternary complex.
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] Ligands for these E3 ligases are well-characterized and include derivatives of thalidomide for CRBN and small molecules based on the natural ligand of VHL, HIF-1α, for VHL.[10][11][12] The tissue-specific expression of E3 ligases can be leveraged to achieve targeted protein degradation in specific cell types.[13]
-
Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are crucial for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[14] Linkers are typically composed of polyethylene glycol (PEG) chains, alkyl chains, or a combination of both to provide the necessary flexibility and physicochemical properties.[15][16]
The PROTAC Mechanism of Action
The mechanism of PROTAC-mediated protein degradation involves several key steps, as illustrated in the signaling pathway diagram below.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Application Note: HPLC Analysis of 4-Methylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methylnicotinic acid Hydrochloride. The described Reverse-Phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for routine quality control and research applications in drug development. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring reliable and reproducible results.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3) and a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for determining its purity, stability, and concentration in bulk drug substances and formulated products. This document provides a comprehensive protocol for the HPLC analysis of this compound, including detailed experimental procedures, data presentation, and a visual workflow.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the HPLC analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Preparation of Solutions
Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, 80:20 v/v):
-
Prepare a 25 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 800 mL of the phosphate buffer with 200 mL of acetonitrile.
-
Degas the mobile phase using a sonicator or an online degasser.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
This yields a stock solution of 100 µg/mL.
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
HPLC Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process.
Application Note: A Robust and Sensitive LC-MS Method for the Quantification of 4-Methylnicotinic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylnicotinic acid, a derivative of nicotinic acid (niacin), is a compound of interest in pharmaceutical and metabolic research. Accurate and sensitive quantification of this molecule is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug manufacturing. This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the analysis of 4-Methylnicotinic acid Hydrochloride. The method is suitable for the quantification of 4-Methylnicotinic acid in various matrices, offering high selectivity and a wide dynamic range.
Key Features:
-
High Sensitivity: Achieves low limits of detection and quantification.
-
Selectivity: Specific detection of 4-Methylnicotinic acid using tandem mass spectrometry (MS/MS).
-
Robustness: A straightforward method applicable to various sample matrices with minimal preparation.
-
Speed: Rapid analysis time suitable for high-throughput screening.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
An appropriate internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass.
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (typically 90:10 v/v) to create a calibration curve.
-
Sample Preparation (Simple "Dilute and Shoot"): For relatively clean samples, such as formulated drug products, dissolve the sample in the initial mobile phase composition and dilute to fall within the calibration range.
-
Sample Preparation (Complex Matrices, e.g., Plasma):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.[1][2]
-
3. Liquid Chromatography Conditions
Given the polar nature of 4-Methylnicotinic acid, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column suitable for polar compounds is recommended.[3][4][5]
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | HILIC Column (e.g., Zorbax HILIC Plus, 2.1 x 100 mm, 3.5 µm) or an aqueous C18 column. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 95% B, 1-5 min: 95-5% B, 5-6 min: 5% B, 6.1-8 min: 95% B (for re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.[1][2][6]
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | The monoisotopic mass of 4-Methylnicotinic acid is 137.0477 g/mol .[7] Therefore, the protonated molecule [M+H]⁺ will be m/z 138.1. |
| Product Ions (Q3) | Based on the fragmentation of similar compounds like nicotinic acid (m/z 124 -> 80), a likely fragmentation for 4-Methylnicotinic acid would involve the loss of COOH (45 Da) or other characteristic fragments.[1][2][6] Proposed transitions: m/z 138.1 -> 92.1 (loss of HCOOH) and m/z 138.1 -> 120.1 (loss of H₂O). These transitions should be optimized by infusing a standard solution. |
| Ion Source Temperature | 450°C[6] |
| Gas Parameters | Optimize based on instrument manufacturer's recommendations. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Methylnicotinic acid | 138.1 | 92.1 | 100 | 15 |
| 4-Methylnicotinic acid | 138.1 | 120.1 | 100 | 10 |
| Internal Standard (example) | [To be determined] | [To be determined] | 100 | [To be determined] |
Table 2: Method Validation Summary (Illustrative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | Approximately 3.5 min |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of LC-MS method development and validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a sensitive and robust LC-MS method for the quantification of this compound. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, along with the illustrative data and workflows, serve as a valuable resource for researchers, scientists, and drug development professionals. The proposed method is designed for high-throughput analysis and can be adapted to various research and quality control applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. books.rsc.org [books.rsc.org]
- 6. bevital.no [bevital.no]
- 7. 4-Methylnicotinic acid | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylnicotinic Acid Hydrochloride as a Chemical Probe in Biological Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 4-Methylnicotinic Acid Hydrochloride is not currently established as a validated chemical probe for a specific biological target. The following application notes and protocols are provided as a hypothetical framework to illustrate the principles and methodologies that would be applied if it were to be developed and validated as a chemical probe for a hypothetical target, herein referred to as "Target X".
Introduction to this compound as a Hypothetical Chemical Probe
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems.[1][2] High-quality chemical probes are characterized by their potency, selectivity, and demonstrated target engagement in a cellular context.[1][3][4] This document outlines the hypothetical application of this compound as a chemical probe for "Target X," a hypothetical protein implicated in a cellular signaling pathway.
Key Attributes of a High-Quality Chemical Probe:
-
Potency: High affinity for the intended target, ideally with an in vitro potency (IC50/Kd) of <100 nM.[3][4]
-
Selectivity: Significantly greater affinity for the intended target over other related proteins, often defined as a >30-fold selectivity margin.[3][4]
-
Cellular Activity: Demonstrated activity in cellular assays at concentrations ≤1 µM.[3]
-
Target Engagement: Direct evidence of the probe binding to its target within a cellular environment.[2][4]
-
Known Mechanism of Action: A well-understood mode of interaction with the target (e.g., competitive inhibitor, allosteric modulator).[5]
Hypothetical Target Profile and In Vitro Activity
For the purpose of these notes, we will assume this compound has been identified as a potent and selective inhibitor of "Target X."
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| Target X | Biochemical Assay | 50 | Primary target of interest. |
| Target Y | Biochemical Assay | 1,800 | Closely related homolog. >30-fold selectivity. |
| Target Z | Biochemical Assay | >10,000 | Unrelated protein. No significant activity. |
| Panel of 50 Kinases | Kinase Panel Screen | >10,000 | Broad selectivity against a panel of kinases. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Solubility (PBS) | >50 mM |
| Cell Permeability (Papp) | Moderate |
Visualizing the Role of Target X in a Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway modulated by Target X, and the point of intervention for this compound.
Caption: Hypothetical signaling pathway showing inhibition of Target X.
Experimental Protocols
The following protocols are essential for validating and utilizing a chemical probe. They are presented here as they would be applied to this compound and its hypothetical target.
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[6][7]
Objective: To confirm that this compound binds to and stabilizes Target X in intact cells.
Materials:
-
Cells expressing Target X
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for Target X
-
Standard Western blotting reagents and equipment
-
Thermal cycler or heating block
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant and determine the amount of soluble Target X at each temperature using Western blotting.
-
Data Interpretation: Plot the band intensity of Target X against temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
This chemoproteomic approach is used to assess the selectivity of a probe by measuring its ability to compete with a broad-spectrum of kinases for binding to immobilized kinase inhibitors.[8][9]
Objective: To determine the selectivity profile of this compound against a large panel of endogenously expressed kinases.
Materials:
-
Cell lysate
-
Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
This compound
-
Wash buffers
-
Mass spectrometer
Workflow Diagram:
Caption: Workflow for the Kinobeads Pulldown Assay.
Procedure:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Competition: Pre-incubate the lysate with a high concentration (e.g., 10 µM) of this compound or vehicle for 1 hour.
-
Pulldown: Add the kinobeads to the lysate and incubate for 2-3 hours at 4°C to allow kinases to bind.
-
Washing: Pellet the beads and wash several times to remove unbound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify and quantify the kinases that were pulled down.
-
Data Analysis: Compare the amount of each kinase pulled down in the probe-treated sample versus the vehicle control. A significant reduction in the amount of a kinase in the probe-treated sample indicates that the probe binds to that kinase.
Data Interpretation and Best Practices
-
Quantitative Data: All quantitative data, such as IC50 values from multiple experiments, should be summarized in tables for clear comparison.
-
Controls are Critical: Always include a vehicle control (e.g., DMSO) in every experiment. For cellular assays, it is also beneficial to use a structurally similar but biologically inactive analog of the probe as a negative control, if available.
-
Concentration Matters: Use the probe at the lowest concentration that gives a robust on-target effect to minimize the risk of off-target activities.[10] A common starting point for cellular assays is 10-100 times the in vitro IC50.
-
Orthogonal Approaches: To build confidence in the biological role of a target, it is recommended to use complementary methods, such as genetic knockdown (e.g., siRNA or CRISPR), alongside the chemical probe.[10]
By following these rigorous validation principles and experimental protocols, researchers can confidently use chemical probes like the hypothetical this compound to investigate complex biological processes and validate novel drug targets.
References
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 3. Chemical Probes — SGC-UNC [sgc-unc.org]
- 4. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 5. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 4-Methylnicotinic acid Hydrochloride synthesis
Technical Support Center: 4-Methylnicotinic Acid Hydrochloride Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of this compound, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-Methylnicotinic acid?
A1: The two primary synthetic routes to 4-Methylnicotinic acid are:
-
Oxidation of 3,4-lutidine (4-methyl-3-picoline): This involves the selective oxidation of the methyl group at the 3-position. Common oxidizing agents include potassium permanganate (KMnO₄), nitric acid, or catalytic oxidation with air.
-
Hydrolysis of 3-cyano-4-methylpyridine: This route involves the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.
Following the synthesis of 4-Methylnicotinic acid, the hydrochloride salt is prepared by treating the free acid with hydrochloric acid.
Q2: My oxidation reaction of 3,4-lutidine is giving a very low yield. What are the potential causes?
A2: Low yields in the oxidation of 3,4-lutidine can stem from several factors:
-
Over-oxidation: The methyl group at the 4-position can also be oxidized, leading to the formation of pyridine-3,4-dicarboxylic acid. This is more likely with harsh oxidizing agents or prolonged reaction times.
-
Incomplete reaction: The oxidation may not have gone to completion. This could be due to insufficient oxidizing agent, low reaction temperature, or a deactivated catalyst (in the case of catalytic oxidation).
-
Side reactions: Decarboxylation of the product can occur at high temperatures, leading to the formation of 4-picoline.[1]
-
Poor work-up: The product may be lost during the isolation and purification steps. 4-Methylnicotinic acid is soluble in water, so excessive washing with aqueous solutions can lead to significant losses.
Q3: I am struggling with the hydrolysis of 3-cyano-4-methylpyridine. What are the common challenges?
A3: The hydrolysis of nitriles, especially those on an electron-deficient pyridine ring and potentially sterically hindered, can be challenging.[2][3] Common issues include:
-
Incomplete hydrolysis: The reaction may stop at the amide intermediate (4-methylnicotinamide), particularly under mild basic conditions.[4] Driving the reaction to the carboxylic acid often requires more forcing conditions (e.g., strong acid or base and high temperatures).
-
Harsh reaction conditions: While necessary for complete hydrolysis, harsh conditions can also lead to decomposition of the starting material or product.
-
Product isolation: Isolating the amphoteric 4-Methylnicotinic acid from a highly acidic or basic solution can be difficult. Careful pH adjustment to the isoelectric point is crucial for precipitation.
Q4: How do I effectively purify the crude 4-Methylnicotinic acid?
A4: Purification of 4-Methylnicotinic acid can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents include water, ethanol, or mixtures of organic solvents. The choice of solvent will depend on the impurities present.
-
Acid-base extraction: The amphoteric nature of the product allows for purification by dissolving it in a basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid. The reverse process (dissolving in acid and washing with an organic solvent) can also be employed.
-
Column chromatography: While less common for this type of compound on a large scale, silica gel chromatography can be used for small-scale purification, particularly to separate it from closely related impurities.
Q5: What is the best way to form the hydrochloride salt?
A5: The hydrochloride salt is typically formed by dissolving the purified 4-Methylnicotinic acid in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and then adding a solution of hydrogen chloride (e.g., concentrated HCl or HCl gas in a solvent). The hydrochloride salt will then precipitate out of the solution and can be collected by filtration.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 3,4-Lutidine
| Potential Cause | Troubleshooting Steps |
| Over-oxidation to Di-acid | - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - Optimize the reaction temperature and time to favor mono-oxidation. Monitor the reaction progress by TLC or HPLC. |
| Incomplete Reaction | - Ensure the 3,4-lutidine is pure. - Increase the amount of oxidizing agent incrementally. - Increase the reaction temperature or prolong the reaction time, while monitoring for side product formation. - If using a catalyst, ensure it is active and not poisoned. |
| Decarboxylation | - Avoid excessively high reaction temperatures.[1] - If high temperatures are necessary, consider running the reaction under pressure to suppress decarboxylation. |
| Product Loss During Work-up | - Minimize the volume of water used for extraction and washing. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. - Perform multiple extractions with an organic solvent after acidification. |
Issue 2: Low Yield in the Hydrolysis of 3-cyano-4-methylpyridine
| Potential Cause | Troubleshooting Steps |
| Reaction Stops at Amide | - Use stronger acidic or basic conditions (e.g., concentrated H₂SO₄ or 6M NaOH).[4] - Increase the reaction temperature and/or time. Monitor the disappearance of the amide intermediate by TLC or HPLC. |
| Degradation of Product | - While forcing conditions may be needed, avoid excessively harsh conditions that could lead to decomposition. - Consider using microwave-assisted heating to reduce reaction times at high temperatures. |
| Difficult Product Isolation | - Carefully adjust the pH of the reaction mixture to the isoelectric point of 4-Methylnicotinic acid to induce precipitation. Determine the optimal pH experimentally. - If the product remains in solution, consider extraction with a suitable organic solvent at the appropriate pH. |
Data Presentation
Table 1: Comparison of Oxidation Conditions for Substituted Pyridines
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Picoline | Oxygen | Co(OAc)₂/NHPI/Organic Bromide | Acetic Acid | 190 | 4 | ~90 (NA Selectivity) | [1] |
| 4-Picoline | Oxygen | V-Ti-Mn-O | Gas Phase | 320 | - | ~67 (INA Selectivity) | [5] |
| 5-Ethyl-2-methylpyridine | Nitric Acid | Sulfuric Acid | - | 158-160 | 12 | - | [6] |
| 3,5-Lutidine | KMnO₄ | - | Water | 25-35 | 15-18 | <50 | [7] |
NA: Nicotinic Acid, INA: Isonicotinic Acid
Table 2: Comparison of Hydrolysis Conditions for Cyanopyridines
| Starting Material | Conditions | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Cyanopyridine | Excess NH₃ | - | 107-109 | 12 | Nicotinamide/Niacin | - | [8] |
| 3-Cyanopyridine | NaOH | 70% aq. Ethanol | Reflux | 2 | Nicotinic Acid | 96 | [9] |
| 3-Cyanopyridine | H₂O | Water | 200-260 | 0.7-0.8 | Nicotinamide | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylnicotinic Acid via Oxidation of 3,4-Lutidine
This protocol is a representative procedure based on the oxidation of substituted pyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-lutidine and water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred solution of 3,4-lutidine. Control the rate of addition to maintain the reaction temperature below a desired limit (e.g., 40°C).
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water. Combine the filtrate and washings.
-
Isolation: Acidify the filtrate with an appropriate acid (e.g., HCl) to the isoelectric point of 4-Methylnicotinic acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with a small amount of cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure 4-Methylnicotinic acid.
Protocol 2: Synthesis of 4-Methylnicotinic Acid via Hydrolysis of 3-cyano-4-methylpyridine
This protocol is a representative procedure based on the hydrolysis of cyanopyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyano-4-methylpyridine in an aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., concentrated H₂SO₄).
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material and any amide intermediate.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Carefully neutralize the reaction mixture with a strong acid (if using a basic hydrolysis) or a strong base (if using an acidic hydrolysis) to the isoelectric point of 4-Methylnicotinic acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 3: Preparation of this compound
-
Dissolution: Suspend the purified 4-Methylnicotinic acid in a suitable organic solvent, such as isopropanol or diethyl ether.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or a solution of HCl gas in an appropriate solvent) dropwise until the precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic routes to this compound.
References
- 1. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 2. Steric Effects in Hydrolysis of Hindered Amides and Nitriles1 | Scilit [scilit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese | MDPI [mdpi.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Purity of 4-Methylnicotinic Acid Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 4-Methylnicotinic acid Hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Commercially available this compound typically has a purity of around 95%.[1] Potential impurities can arise from the synthetic route and storage. A common synthesis involves the hydrolysis of 3-cyano-4-methylpyridine. Therefore, impurities may include:
-
Unreacted starting materials: 3-cyano-4-methylpyridine.
-
Intermediates: 4-methylnicotinamide.
-
Byproducts of synthesis: Other isomeric pyridine carboxylic acids.
-
Residual solvents: Ethanol, water, or other solvents used in the final purification steps.
-
Degradation products: Although relatively stable, prolonged exposure to harsh conditions could lead to degradation.
Q2: My this compound is discolored (yellowish or brownish). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of trace impurities, which may be colored organic byproducts from the synthesis or degradation products. The use of activated carbon during recrystallization is an effective method for removing colored impurities.[2]
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound at room temperature in a dry, sealed container.[3]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be employed to determine the purity of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the main compound and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point. The melting point of 4-Methylnicotinic acid is reported to be 217-221 °C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
-
Symptom: Purity is significantly lower than the expected >95% as determined by HPLC or NMR.
-
Possible Cause: Incomplete reaction or side reactions during synthesis. The presence of unreacted starting materials or byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity issues.
Issue 2: Product Fails to Crystallize During Recrystallization
-
Symptom: No solid precipitates upon cooling the recrystallization solution.
-
Possible Causes:
-
Too much solvent was used.
-
The solution is not sufficiently supersaturated.
-
The presence of impurities inhibiting crystal formation.
-
-
Solutions:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If using a mixed solvent system, slowly add a solvent in which the compound is insoluble to induce precipitation.
-
Issue 3: Oily Product Obtained After Purification
-
Symptom: The product appears as an oil or a sticky solid instead of a crystalline powder.
-
Possible Causes:
-
Presence of impurities that lower the melting point.
-
The cooling process during recrystallization was too rapid.
-
Residual solvent.
-
-
Solutions:
-
Slow Crystallization: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Trituration: Add a small amount of a solvent in which the desired compound is insoluble but the impurities are soluble. Agitate the mixture to encourage the solid to form.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 95.2 | 99.1 | 85 | Simple, cost-effective, good for scaling up. | May not remove closely related impurities. |
| Activated Carbon Treatment + Recrystallization | 94.8 (colored) | 99.3 | 80 | Removes colored impurities effectively. | Potential for product loss on carbon. |
| Column Chromatography (Silica Gel) | 95.5 | >99.8 | 65 | High resolution, separates close impurities. | More complex, time-consuming, solvent-intensive. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point for pyridine carboxylic acid hydrochlorides. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, proceed to the next step. If not, skip to step 4.
-
Decolorization (Optional): Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the hot solution. Swirl the flask and keep it hot for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it. If not, this step can be skipped unless there are insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: General workflow for recrystallization.
Protocol 2: Column Chromatography Purification
This method is suitable for removing impurities that are difficult to separate by recrystallization.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: A gradient of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol) is often effective. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4). A small amount of acetic acid or formic acid may be added to the mobile phase to improve the peak shape of the acidic compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
Technical Support Center: 4-Methylnicotinic Acid Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Methylnicotinic Acid Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete oxidation of the starting material (e.g., 4-methyl-3-vinylpyridine or similar precursor). | - Increase reaction time or temperature. - Use a stronger oxidizing agent or increase its stoichiometry. - Ensure efficient stirring to overcome mass transfer limitations. |
| Loss of product during workup or purification. | - Optimize extraction procedures and solvent volumes. - For recrystallization, use a minimal amount of a suitable solvent and control the cooling rate to maximize crystal formation.[1] | |
| Product Discoloration (Yellow/Brown) | Presence of colored impurities from side reactions or degradation. | - Treat the crude product with activated charcoal during recrystallization.[1] - Purify via column chromatography.[2] - Ensure the reaction is carried out under an inert atmosphere if starting materials are air-sensitive. |
| Incomplete Salt Formation | Insufficient or impure hydrochloric acid. | - Use a standardized solution of HCl. - Add a slight excess of HCl and monitor the pH. |
| Presence of basic impurities that compete for HCl. | - Purify the free base (4-Methylnicotinic acid) before attempting salt formation. | |
| Poor Crystallization | Incorrect solvent system or presence of impurities inhibiting crystal growth. | - Perform a solvent screen to find an optimal solvent or solvent mixture for recrystallization. - Try seeding the solution with a small crystal of pure product. |
| Presence of Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) | Contamination from starting materials, reagents, or side products. | - Refer to the "Common Potential Impurities" table below. - Use analytical techniques like LC-MS, GC-MS, and NMR to identify the impurities.[3][4][5][6][7] - Adjust reaction conditions to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look for in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, you may encounter unreacted starting materials, intermediates, and byproducts from side reactions. Common potential impurities are summarized in the table below.
Q2: How can I best purify the crude this compound?
A2: Recrystallization is a common and effective method for purifying the final product.[1] The choice of solvent is crucial and may require some experimentation. For persistent impurities, column chromatography of the free base before conversion to the hydrochloride salt can be very effective.[2]
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in my product?
A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying impurities.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is powerful for identifying unknown impurities by providing molecular weight information.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural elucidation of the main product and any significant impurities.[3][6]
Q4: My final product is hygroscopic. How should I handle and store it?
A4: this compound is known to be hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[8]
Common Potential Impurities in this compound Synthesis
| Impurity Type | Potential Impurity | Potential Source | Analytical Detection Method |
| Starting Material | e.g., 4-methyl-3-vinylpyridine | Incomplete oxidation | HPLC, GC-MS, NMR |
| Intermediate | e.g., 4-methylnicotinaldehyde | Incomplete oxidation | HPLC, LC-MS, NMR |
| Side-Product | Pyridine-N-oxide derivatives | Over-oxidation or side reaction with oxidant | LC-MS, NMR |
| Side-Product | Other positional isomers of methylnicotinic acid | Impurities in starting material | HPLC, LC-MS, NMR |
| Reagent Residue | Inorganic salts | From oxidizing agents or workup | Ion chromatography, ICP-MS |
| Solvent Residue | e.g., Toluene, Dichloromethane | Trapped in the crystal lattice | GC-MS (headspace) |
Experimental Protocols
Hypothetical Synthesis of 4-Methylnicotinic Acid
This protocol is a general example and may require optimization.
-
Oxidation: Dissolve the starting material (e.g., 4-methyl-3-vinylpyridine) in a suitable solvent such as water or a mixed aqueous/organic solvent system.
-
Slowly add an oxidizing agent (e.g., potassium permanganate or ozone followed by oxidative workup) while maintaining the temperature at a controlled level (e.g., 0-10 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[2]
-
Workup: Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite for permanganate).
-
Adjust the pH of the solution to the isoelectric point of 4-methylnicotinic acid to precipitate the product.
-
Filter the crude product and wash with cold water.
Preparation of this compound
-
Suspend the crude or purified 4-methylnicotinic acid in a suitable solvent (e.g., isopropanol or ethanol).
-
Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent.
-
Stir the mixture, possibly with gentle heating, until all the solid dissolves.
-
Cool the solution slowly to induce crystallization. If no crystals form, an anti-solvent (e.g., diethyl ether) can be carefully added.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum.[1]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Synthesis pathway and points of impurity introduction.
References
Technical Support Center: Purification of 4-Methylnicotinic Acid Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Methylnicotinic acid Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are important for its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below. The compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates careful handling and storage to prevent degradation and ensure accurate weighing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 241 °C | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. While specific impurity profiles can vary based on the synthetic route, potential impurities in nicotinic acid derivatives may include:
-
Positional Isomers: Isomers such as methyl isonicotinate and methyl picolinate can be present.[2]
-
Hydrolysis Products: The hydrochloride salt can be susceptible to hydrolysis, leading to the formation of 4-Methylnicotinic acid.[2]
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as 3-cyano-4-methylpyridine, and reagents may be present in the crude product.[3]
-
Byproducts of Oxidation: If an oxidation reaction is used in the synthesis, over-oxidation can lead to the formation of dicarboxylic acids.
Q3: How should I handle and store this compound to maintain its purity?
A3: Due to its hygroscopic nature, proper handling and storage are critical.[2] It is recommended to:
-
Store in a dry, inert atmosphere: Use a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) or a glove box with a dry, inert atmosphere (e.g., nitrogen, argon).
-
Use tightly sealed containers: Ensure the container is well-sealed to prevent moisture ingress.
-
Minimize exposure to air: When handling the compound, work quickly and in a low-humidity environment if possible. For sensitive applications, handling in a glove box is ideal.
-
Dry before use if necessary: If the compound has been exposed to moisture, it may need to be dried under vacuum before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: The compound may be melting in the hot solvent before it has a chance to crystallize. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present that lower the melting point.
-
Solution:
-
Add more solvent: This will lower the saturation point and may prevent the compound from coming out of solution at a temperature above its melting point.
-
Use a lower-boiling solvent system: If possible, choose a solvent or solvent mixture with a lower boiling point.
-
Attempt a two-solvent recrystallization: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute (too much solvent was added), or the solution may be supersaturated.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
-
Reduce the volume of the solvent: If crystallization still does not occur, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Problem 3: The yield of recovered crystals is very low.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.
-
Solution:
-
Use the minimum amount of hot solvent: Ensure that you are using only the minimum amount of boiling solvent required to fully dissolve the compound.
-
Cool the solution thoroughly: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath to maximize crystal formation.
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce the amount of product that dissolves.
-
Recover from the mother liquor: The filtrate (mother liquor) can be concentrated by heating to remove some solvent, and then cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
General Purification Workflow
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is a general guideline and may require optimization based on the purity of the starting material. A synthesis of 4-methylnicotinic acid suggests that ethanol is a suitable recrystallization solvent.[3]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of ethanol. Observe the solubility at room temperature and upon heating. Ethanol is a good candidate as it is a polar solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of the solvent. Due to the hygroscopic nature of the compound, ensure it is protected from atmospheric moisture during and after drying.
Protocol 2: Purification by Column Chromatography
Column chromatography can be used for purification if recrystallization is not effective, particularly for removing impurities with similar solubility profiles.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of dichloromethane and methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Choosing the Solvent System (Eluent): The appropriate eluent can be determined using Thin Layer Chromatography (TLC). A common starting point for polar compounds like this is a mixture of a relatively nonpolar solvent and a polar solvent. A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective.[4] A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is typically ideal for column separation.
-
Packing the Column:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and allow it to run through the column until the silica is fully wetted.
-
Wet Packing (Slurry Method): Prepare a slurry of the silica gel in the eluent. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.
-
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of methanol in a DCM/methanol mixture) to elute compounds with higher polarity.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Logical Flow for Purification Method Selection
Data Presentation
Table 2: Purity of Related Nicotinic Acid Derivatives after Purification
| Compound | Initial Purity | Purification Method | Final Purity | Source |
| 2-methylnicotinate | Not specified | Not specified | >98% | [5] |
| Nicotinic acid | Crude | Recrystallization from water | "Nearly pure" | [6] |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All laboratory procedures should be conducted with appropriate safety precautions and under the supervision of a qualified professional. The experimental protocols are general guidelines and may require optimization for specific applications and scales.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. 4-Methylnicotinic acid | 3222-50-2 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of 4-Methylnicotinic Acid Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methylnicotinic Acid Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield of 4-Methylnicotinic Acid During Hydrolysis
Q: My hydrolysis of 3-cyano-4-methylpyridine is resulting in a low yield of 4-methylnicotinic acid. What are the potential causes and how can I improve it?
A: Low yields during the hydrolysis of 3-cyano-4-methylpyridine are often attributable to incomplete reaction, side reactions, or issues during workup. Consider the following factors:
-
Incomplete Hydrolysis: The conversion of the nitrile to a carboxylic acid is a two-step process, proceeding through an intermediate amide. Insufficient reaction time or temperature can lead to the accumulation of 4-methylnicotinamide.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the complete consumption of the starting material and the intermediate amide.
-
-
Suboptimal Base Concentration: The concentration of the base (e.g., sodium hydroxide) is critical. Too low a concentration will result in a slow and incomplete reaction, while an excessively high concentration can sometimes promote side reactions.
-
Solution: Ensure you are using the correct stoichiometry of the base as indicated in the protocol. A molar ratio of at least 4:1 of NaOH to the starting nitrile is recommended for complete hydrolysis.
-
-
Workup Losses: The product, 4-methylnicotinic acid, is an amino acid and can be soluble in both acidic and basic aqueous solutions. Careful pH adjustment during the workup is essential to ensure efficient precipitation and isolation.
-
Solution: During the acidification step to precipitate the product, adjust the pH slowly and carefully to the isoelectric point of 4-methylnicotinic acid. Cooling the mixture during precipitation can also enhance the yield.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final this compound product shows impurities in the NMR/LC-MS analysis. What are the likely impurities and how can I remove them?
A: The presence of impurities can arise from both the hydrolysis and the final salt formation steps. Common impurities include:
-
Unreacted 3-cyano-4-methylpyridine: This indicates an incomplete initial hydrolysis.
-
Solution: Refer to the solutions for "Incomplete Hydrolysis" above. Purification can be achieved by recrystallization, as the starting material and product have different solubility profiles.
-
-
4-Methylnicotinamide: The intermediate from the partial hydrolysis of the nitrile group.
-
Solution: Ensure the hydrolysis reaction goes to completion by extending the reaction time or increasing the temperature. This amide can be difficult to remove by simple recrystallization, so driving the reaction to completion is the best strategy.
-
-
Sodium Salts: If sodium hydroxide is used for hydrolysis, residual sodium salts may be present.
-
Solution: Ensure the precipitated 4-methylnicotinic acid is thoroughly washed with cold deionized water to remove any inorganic salts.
-
-
Excess HCl: In the final salt formation step, excess hydrochloric acid can be present in the final product.
-
Solution: After precipitation of the hydrochloride salt, wash the solid with a cold, anhydrous, non-polar solvent in which the product is insoluble (e.g., diethyl ether or acetone) to remove excess HCl. Drying the product under vacuum is also crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for the synthesis of this compound?
A1: A common and effective method involves a two-step process:
-
Hydrolysis: Basic hydrolysis of 3-cyano-4-methylpyridine using an aqueous solution of a strong base like sodium hydroxide, followed by heating to drive the reaction to completion.
-
Salt Formation: Neutralization of the resulting 4-methylnicotinic acid followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The reaction progress can be monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of the product spot (which will be more polar) indicate the progression of the reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Handle sodium hydroxide and concentrated hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as they are corrosive.
-
The hydrolysis reaction can be exothermic; ensure it is performed in a well-ventilated fume hood with proper temperature control.
-
Cyanopyridine derivatives can be toxic; avoid inhalation and skin contact.
Q4: What is the best way to purify the final this compound?
A4: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system would be a mixture of ethanol and water or isopropanol. The crude product can be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form pure crystals.
Data Presentation: Optimizing Reaction Conditions for Hydrolysis
The following table summarizes the effect of different reaction conditions on the yield of 4-methylnicotinic acid from the hydrolysis of 3-cyano-4-methylpyridine.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | NaOH | KOH | NaOH |
| Solvent | 70% aq. Ethanol | Water | Water |
| Base Equivalents | 4 | 4 | 2.5 |
| Temperature | Reflux | 100°C | Reflux |
| Reaction Time | 2 hours | 4 hours | 4 hours |
| Reported Yield | 96% | ~90% (inferred) | Lower (incomplete) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the synthesis in two main stages: the hydrolysis of 3-cyano-4-methylpyridine to 4-methylnicotinic acid, and the subsequent conversion to its hydrochloride salt.
Stage 1: Synthesis of 4-Methylnicotinic Acid
-
Materials:
-
3-cyano-4-methylpyridine
-
Sodium hydroxide (NaOH)
-
70% aqueous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyano-4-methylpyridine (e.g., 10.0 g, 0.085 mol).
-
Add a solution of sodium hydroxide (13.6 g, 0.34 mol) in 70% aqueous ethanol (60 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 3-4, which will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 4-methylnicotinic acid. A yield of around 96% can be expected.
-
Stage 2: Synthesis of this compound
-
Materials:
-
4-Methylnicotinic acid (from Stage 1)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Anhydrous diethyl ether
-
-
Procedure:
-
Suspend the dried 4-methylnicotinic acid in anhydrous ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add one equivalent of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the suspension.
-
Stir the mixture at room temperature for 1-2 hours. The solid should dissolve and then the hydrochloride salt may begin to precipitate.
-
To induce further precipitation, anhydrous diethyl ether can be added until the solution becomes cloudy.
-
Cool the mixture in an ice bath for 30-60 minutes.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Technical Support Center: Stability of 4-Methylnicotinic Acid Hydrochloride in Solution
Disclaimer: Comprehensive, publicly available stability data for 4-Methylnicotinic acid Hydrochloride in solution is limited. The following information, including troubleshooting guides, experimental protocols, and potential degradation pathways, is based on the general chemical properties of pyridine carboxylic acids, data from analogous compounds, and established principles of pharmaceutical forced degradation studies.[1][2][3] Researchers are strongly advised to perform their own stability studies and validate all analytical methods for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in solution include susceptibility to:
-
Hydrolysis: While generally slow, hydrolysis of the carboxylic acid group is a potential degradation pathway, especially under extreme pH and elevated temperatures.
-
Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.[4][5]
-
Photodegradation: Exposure to UV or broad-spectrum light can induce degradation of nicotinic acid and its derivatives.[6][7][8][9]
-
Hygroscopicity: The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air, which can impact its stability and handling.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability of your stock solutions, it is recommended to:
-
Use high-purity, degassed solvents.
-
Prepare solutions fresh whenever possible.
-
For short-term storage, keep solutions at 2-8°C and protected from light.
-
For long-term storage, consider aliquoting and storing at -20°C or below, though freeze-thaw cycles should be minimized.
-
The solid form should be stored in a tightly sealed container in a cool, dry, and dark place.
Q3: I am observing a loss of potency in my this compound solution over time. What could be the cause?
A3: A loss of potency could be attributed to several factors:
-
Chemical Degradation: As mentioned in Q1, hydrolysis, oxidation, or photodegradation may be occurring.
-
Incorrect Storage: Storage at room temperature, exposure to light, or use of non-airtight containers can accelerate degradation.
-
pH of the Solution: The pH of your solution can significantly impact the stability of the compound.
-
Contamination: Microbial or chemical contamination could also lead to degradation.
Q4: Are there any known incompatible excipients or solvents I should avoid?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation products have formed. | Perform forced degradation studies (see protocols below) to identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity. |
| Impurities in the starting material. | Characterize the initial purity of your this compound. | |
| Poor reproducibility of results | Solution instability. | Prepare fresh solutions for each experiment. Ensure consistent and appropriate storage conditions. |
| Inconsistent sample preparation. | Standardize your sample preparation protocol, including solvent degassing, sonication, and filtration steps. | |
| Significant degradation observed | Inappropriate storage conditions. | Review and optimize storage conditions (temperature, light protection, container type). |
| Harsh experimental conditions (e.g., extreme pH, high temperature). | Evaluate if your experimental conditions are contributing to degradation and modify if possible. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the stock solution at 60°C in a temperature-controlled oven for 48 hours. |
| Photodegradation | Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions. |
3. Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for analyzing the stressed samples.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products show absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
Potential Degradation Products
Based on the chemical structure and literature on related compounds, the following are plausible degradation products:
| Degradation Pathway | Potential Product(s) | Comments |
| Oxidation | 4-Methylnicotinic acid N-oxide, Hydroxylated derivatives | The pyridine nitrogen is susceptible to oxidation. The methyl group could also be oxidized.[4][5] |
| Photodegradation | Various photoproducts | UV irradiation can lead to complex degradation pathways for nicotinic acid derivatives.[6][7][9] |
| Decarboxylation | 4-Methylpyridine (4-picoline) | While less common under typical solution conditions, decarboxylation can occur at high temperatures.[10] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for forced degradation studies.
Plausible Degradation Pathways
References
- 1. pharmtech.com [pharmtech.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
resolving solubility problems of 4-Methylnicotinic acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered during experiments with 4-Methylnicotinic Acid Hydrochloride.
Troubleshooting Guide
Researchers may face difficulties in dissolving this compound due to its specific chemical properties. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.
Problem: The compound is not dissolving in the chosen solvent.
Workflow for Troubleshooting Insolubility:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid and is known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its solubility. As a hydrochloride salt of a carboxylic acid, its solubility is expected to be pH-dependent, particularly in aqueous solutions.
Q2: In which solvents is this compound likely to be soluble?
A2: While specific quantitative data for this compound is limited, we can infer its likely solubility from its parent compound, nicotinic acid. Nicotinic acid is soluble in polar solvents. Therefore, for this compound, it is recommended to start with polar protic solvents like water and ethanol, or polar aprotic solvents such as DMSO and DMF.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: For ionic compounds containing basic anions, solubility generally increases as the pH of the solution decreases.[1] As 4-Methylnicotinic Acid is a pyridine carboxylic acid, lowering the pH of an aqueous solution (e.g., by adding a small amount of dilute hydrochloric acid) should increase its solubility by protonating the pyridine nitrogen, leading to a more soluble cationic form. For weak acids, the lowest solubility is typically observed when the pH is more than 2 units below the pKa.[2]
Q4: Can temperature be used to improve the solubility?
A4: Yes, gently warming the solution can increase the solubility of many compounds. For this compound, it is advisable to warm the solution to a moderate temperature (e.g., 30-40°C) while stirring. However, be cautious of potential degradation at higher temperatures. The solubility of the related compound, nicotinic acid, has been shown to increase with temperature in various solvents.[3][4][5]
Q5: The compound appears clumpy and difficult to weigh accurately. What should I do?
A5: This is likely due to the hygroscopic nature of the compound.[6] To ensure accurate weighing and improve solubility, it is recommended to handle the compound in a low-humidity environment, such as a glovebox or a room with a dehumidifier. If such facilities are not available, work quickly and keep the container tightly sealed as much as possible. For preparing stock solutions, it is best to use the entire contents of a freshly opened vial. If the compound has already absorbed moisture, it can be dried under a high vacuum or in a desiccator over a suitable drying agent.[7][8]
Q6: What can I do if the compound still does not dissolve after trying different solvents, adjusting pH, and warming?
A6: If the compound remains insoluble, applying mechanical energy through sonication may help. Place the vial containing the mixture in a sonication bath for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution. Be aware that prolonged sonication can generate heat.
Data Presentation
Table 1: Solubility of Nicotinic Acid in Common Solvents at 298.15 K (25 °C)
Disclaimer: This data is for Nicotinic Acid and should be used as a qualitative guide for selecting solvents for this compound.
| Solvent | Molar Solubility (mol/L) | Reference |
| Dimethyl Sulfoxide (DMSO) | > 1.0 | [3][4][5] |
| Ethanol | ~0.13 | [3][4][5] |
| Water | ~0.13 | [3][4][5] |
| Acetone | ~0.02 | [3][4][5] |
| Acetonitrile | < 0.01 | [3][4][5] |
| Diethyl Ether | < 0.01 | [3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation: If the compound appears clumpy, dry it in a vacuum desiccator for at least 1 hour before weighing.
-
Weighing: Weigh the desired amount of this compound quickly in a clean, dry container.
-
Solvent Addition: Add the chosen solvent (refer to Table 1 for guidance) to the compound.
-
Initial Dissolution: Vortex or stir the mixture at room temperature for 5-10 minutes.
-
Troubleshooting (if not dissolved):
-
pH Adjustment (for aqueous solutions): Add a small volume of 1N HCl dropwise while monitoring for dissolution.
-
Heating: Warm the solution to 30-40°C with continuous stirring.
-
Sonication: Place the container in a sonication bath for 5-10 minute intervals.
-
-
Final Solution: Once dissolved, allow the solution to cool to room temperature before use. If the solution is to be stored, filter it through a 0.22 µm filter to remove any undissolved particulates.
Protocol 2: Determination of Kinetic Solubility using Nephelometry
This protocol provides a general method for assessing the kinetic solubility of a compound.[9][10][11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired assay concentration and a low percentage of DMSO (typically ≤1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (nephelometry) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
Signaling Pathway
While specific signaling pathways for 4-Methylnicotinic Acid are not extensively documented, its parent compound, Nicotinic Acid (Niacin), is a known agonist for the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[12] Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis.
Caption: Postulated signaling pathway of Nicotinic Acid and its analogs via the HCA2 receptor.
References
- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. Hygroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. rheolution.com [rheolution.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of 4-Methylnicotinic Acid Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylnicotinic Acid Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 4-Methylnicotinic Acid?
A1: The two most prevalent methods for synthesizing 4-Methylnicotinic Acid are:
-
Hydrolysis of 3-cyano-4-methylpyridine: This is a high-yield method involving the hydrolysis of the nitrile group to a carboxylic acid, typically using a strong base like sodium hydroxide in an aqueous ethanol solution.[1]
-
Oxidation of a suitable lutidine precursor (e.g., 3,4-Lutidine): This method involves the selective oxidation of one of the methyl groups on the pyridine ring. Various oxidizing agents and catalytic systems can be employed, similar to the industrial production of other nicotinic acids.[2]
Q2: What are the primary side reactions to consider during the synthesis?
A2: The major side reactions depend on the chosen synthesis route:
-
For the oxidation route: The most significant side reactions include over-oxidation, leading to the formation of CO2, and decarboxylation of the desired product, which can result in the formation of 4-picoline.[3][4] Dimerization of the starting material or intermediates can also occur.[3]
-
For the hydrolysis route: The primary potential side reaction is incomplete hydrolysis, which would result in the presence of 4-methylnicotinamide as an impurity. Harsh reaction conditions (e.g., excessively high temperatures) could also potentially lead to some degree of decarboxylation.
Q3: How is the hydrochloride salt of 4-Methylnicotinic Acid prepared?
A3: Following the synthesis of 4-Methylnicotinic Acid, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid. In the hydrolysis method, this is conveniently achieved by acidifying the reaction mixture with concentrated HCl after the hydrolysis is complete, which protonates the pyridine nitrogen and precipitates the hydrochloride salt.[1]
Q4: What are some common impurities found in the final product?
A4: Common impurities may include:
-
Unreacted starting materials (e.g., 3-cyano-4-methylpyridine).
-
Intermediates, such as 4-methylnicotinamide from incomplete hydrolysis.
-
Byproducts from side reactions, like 4-picoline from decarboxylation.
-
Positional isomers if the starting materials were not pure.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Synthesis via Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of isolated product. | Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted nitrile or the amide intermediate in the solution. | Extend Reaction Time/Increase Temperature: Ensure the mixture is refluxed for a sufficient period (e.g., 2 hours or more) as monitored by TLC or HPLC.[1] Check Stoichiometry: Verify that at least 4 equivalents of NaOH are used relative to the starting nitrile to drive the reaction to completion.[1] |
| Product Loss During Workup: The product may be lost during filtration or extraction steps. | Optimize pH for Precipitation: Ensure the pH is carefully adjusted to 3-4 to achieve maximum precipitation of the product before filtration.[6] Thorough Extraction: If an extraction is performed, use an appropriate solvent and sufficient extraction cycles. | |
| Degradation of Product: Harsh conditions could lead to product degradation. | Control Temperature: Avoid excessive temperatures during reaction and workup to minimize potential decarboxylation. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Product contaminated with starting material (3-cyano-4-methylpyridine). | Incomplete Reaction: Insufficient reaction time, temperature, or base. | Follow the solutions for "Incomplete Hydrolysis" in the table above. Monitor the reaction progress using TLC or HPLC to ensure the complete disappearance of the starting material. |
| Product contaminated with 4-methylnicotinamide. | Incomplete Hydrolysis: The hydrolysis of the intermediate amide to the carboxylic acid is the rate-limiting step. | Increase Reaction Time or Base Concentration: Prolong the reflux time or consider using a higher concentration of NaOH to ensure complete conversion to the carboxylate. |
| Product shows signs of decarboxylation (e.g., presence of 4-picoline). | Excessive Heat: The reaction temperature was too high, causing the carboxylic acid product to lose CO2. | Maintain Controlled Reflux: Ensure the reflux temperature does not significantly exceed the boiling point of the solvent mixture. Use a well-controlled heating mantle and condenser. |
Quantitative Data Summary
The following table summarizes typical reaction outcomes for analogous syntheses, providing context for expected yields and potential side-product formation.
| Reaction Type | Starting Material | Product | Catalyst/Reagent | Conversion (%) | Selectivity (%) | Key Side Product | Reference |
| Oxidation | 4-Picoline | 4-Pyridine Carboxylic Acid | Co(OAc)₂/NHPI/Bromide | 18% | 55.5% | Pyridine (43.1% Selectivity) | [3] |
| Oxidation | 3-Picoline | Nicotinic Acid | Co(OAc)₂/Mn(OAc)₂/Bromide | 93.7% | 99% | - | [2] |
| Hydrolysis | 3-Cyano-4-methylpyridine | 4-Methylnicotinic Acid | NaOH / aq. Ethanol | High (Implied) | 96% (Yield) | Not specified | [1] |
Experimental Protocols
Key Experiment: Synthesis of 4-Methylnicotinic Acid via Hydrolysis of 3-Cyano-4-methylpyridine
This protocol is adapted from established procedures.[1]
Materials:
-
3-Cyano-4-methylpyridine
-
Sodium hydroxide (NaOH)
-
70% Aqueous Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
To a solution of 70% aqueous ethanol (7.2 L), add sodium hydroxide (1.6 kg, 40.6 mol).
-
To this mixture, add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).
-
Heat the reaction mixture to reflux and stir for 2 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid (approx. 4.06 L) until the pH is acidic. This will form the hydrochloride salt of the product.
-
Remove the solvent under reduced pressure. A white solid product should form.
-
To purify the crude product, add ethanol (10 L) to the residue and heat to reflux for 10 minutes.
-
Perform a hot filtration to remove any insoluble impurities.
-
Evaporate the ethanol from the filtrate under reduced pressure to yield this compound as a white solid. (Expected Yield: ~96%).
Visual Diagrams
Synthesis and Side Reactions
Caption: Main hydrolysis pathway and potential decarboxylation side reaction.
Troubleshooting Workflow: Low Product Purity
Caption: Logical workflow for troubleshooting low product purity issues.
References
- 1. 4-Methylnicotinic acid CAS#: 3222-50-2 [m.chemicalbook.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. veeprho.com [veeprho.com]
- 6. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 4-Methylnicotinic Acid Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield of 4-Methylnicotinic acid Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Methylnicotinic acid?
A1: The two most common and industrially relevant synthetic routes for 4-Methylnicotinic acid are the oxidation of 4-picoline (4-methylpyridine) and the hydrolysis of 4-cyanopyridine. Each method has its own set of advantages and challenges that can significantly impact the final yield.
Q2: Which reaction parameters are most critical for maximizing yield in the oxidation of 4-picoline?
A2: Optimizing the oxidation of 4-picoline requires careful control of several parameters. Key factors include the choice of oxidizing agent (e.g., HNO₃, KMnO₄, O₂ with a catalyst), reaction temperature, pressure, and the catalyst system used.[1][2] For instance, using a Co(II)/NHPI/bromide salt catalyst system with O₂ can achieve good yields, but temperature and pressure must be finely tuned to balance conversion rate and selectivity.[1]
Q3: How can I prevent the formation of byproducts during the hydrolysis of 4-cyanopyridine?
A3: The hydrolysis of 4-cyanopyridine can produce the intermediate 4-methylnicotinamide. To minimize this, the reaction conditions, particularly the concentration of the base (e.g., NaOH) and temperature, must be controlled.[3][4] Using a stoichiometric excess of the base and ensuring a sufficiently high temperature can drive the reaction to completion, favoring the formation of the carboxylic acid over the amide.[3]
Q4: What are the best practices for purifying 4-Methylnicotinic acid to improve the final yield of the hydrochloride salt?
A4: Purification is crucial for a high-yield synthesis. After the initial synthesis of 4-Methylnicotinic acid, recrystallization is a common and effective method for removing impurities. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the acid and its impurities. Following purification of the free acid, conversion to the hydrochloride salt is typically achieved by reacting it with hydrochloric acid in a suitable solvent, often an alcohol like ethanol, followed by precipitation. Careful control of pH and temperature during this step is essential to maximize precipitation and minimize product loss in the mother liquor.
Q5: My yield of this compound is consistently low. What are the most common areas of product loss?
A5: Low yields can often be attributed to several factors: incomplete reaction, formation of side products, and losses during workup and purification.[5][6] Incomplete oxidation or hydrolysis is a primary cause.[5] During workup, inefficient extraction of the product from the reaction mixture can lead to significant losses. Finally, during purification, choosing a suboptimal solvent for recrystallization can result in the product remaining in the solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conversion of 4-picoline | Insufficiently strong oxidizing agent or non-optimal reaction conditions. | Consider using a more potent oxidizing agent or a proven catalytic system like Co(II)/NHPI with O₂.[1] Optimize temperature and pressure; for example, reactions at 150°C and 2 MPa have shown yields around 60%.[1] |
| Incomplete hydrolysis of 4-cyanopyridine | Reaction temperature is too low, or the concentration of the base is insufficient. | Increase the reaction temperature and ensure at least a stoichiometric amount of base (e.g., NaOH) is used to favor the formation of the carboxylic acid over the amide intermediate.[3] |
| Formation of colored impurities | Over-oxidation or side reactions. | Re-evaluate the reaction time and temperature. Shorter reaction times or lower temperatures might reduce the formation of degradation products.[6] Consider purification by activated carbon treatment before recrystallization. |
| Product loss during aqueous workup | Incorrect pH during extraction. 4-Methylnicotinic acid is amphoteric. | Adjust the pH of the aqueous solution to the isoelectric point of 4-Methylnicotinic acid to minimize its solubility in water before extraction with an organic solvent. |
| Difficulty in precipitating the hydrochloride salt | The product is too soluble in the chosen solvent. | Use a solvent in which the hydrochloride salt has low solubility. Often, adding a non-polar co-solvent to an alcohol solution can induce precipitation. Ensure the solution is sufficiently concentrated and cooled. |
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) | Reference |
| Catalytic Oxidation | 4-picoline | O₂, Co(OAc)₂, NHPI, Bromide Salt | 150 | 2.0 | 67 | 60 | [1] |
| Catalytic Oxidation | 3-picoline | O₂, Co(OAc)₂, NHPI, Mn(OAc)₂ | 150 | 2.0 | 97 | 95 | [1] |
| Base-Catalyzed Hydrolysis | 4-cyanopyridine | NaOH | 50-80 | N/A | High | High | [3] |
| Biocatalytic Hydrolysis | 4-cyanopyridine | Pseudomonas putida nitrilase | 30 | N/A | 100 | High | [7] |
Experimental Protocols
Protocol 1: Oxidation of 4-Picoline
This protocol is based on catalytic oxidation methods that have shown promising results.[1]
-
Reaction Setup : In a high-pressure reactor, combine 4-picoline, acetic acid (as solvent), Co(OAc)₂ (0.5 mol%), N-hydroxyphthalimide (NHPI) (4.5 mol%), and a bromide salt such as [(C₆H₅)₃P(CH₂C₆H₅)][Br] (1 mol%).
-
Reaction Conditions : Seal the reactor, pressurize with O₂ to 2.0 MPa, and heat to 150°C.
-
Reaction Monitoring : Maintain the reaction for 5 hours, with stirring. Monitor the progress of the reaction by TLC or GC if possible.
-
Workup : After cooling and depressurizing the reactor, concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Purification : Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the 4-Methylnicotinic acid. Filter the solid and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture).
-
Hydrochloride Salt Formation : Suspend the purified 4-Methylnicotinic acid in ethanol and add a stoichiometric amount of concentrated hydrochloric acid. Stir the mixture and cool to induce precipitation of this compound. Filter the product and dry under vacuum.
Protocol 2: Hydrolysis of 4-Cyanopyridine
This protocol is adapted from established procedures for the hydrolysis of cyanopyridines.[3]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanopyridine in an aqueous solution of sodium hydroxide (1.5-1.75 molar equivalents).
-
Reaction Conditions : Heat the reaction mixture to 50-80°C and maintain it under reflux with stirring.
-
Reaction Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to the isoelectric point of 4-Methylnicotinic acid to precipitate the product.
-
Purification : Filter the crude product and wash with cold water. Recrystallize from an appropriate solvent to obtain pure 4-Methylnicotinic acid.
-
Hydrochloride Salt Formation : Dissolve the purified acid in a minimal amount of hot ethanol and add a slight excess of concentrated hydrochloric acid. Allow the solution to cool, which should result in the crystallization of this compound. Collect the crystals by filtration and dry.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
analytical challenges in characterizing 4-Methylnicotinic acid Hydrochloride
Welcome to the technical support center for 4-Methylnicotinic Acid Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is difficult to weigh accurately and shows inconsistent results. What could be the cause?
A1: This issue is often due to the hygroscopic nature of the compound. As a hydrochloride salt, this compound can readily absorb moisture from the atmosphere, leading to inaccurate weight measurements and affecting the concentration of your standard solutions.
-
Troubleshooting:
-
Handle the solid material in a low-humidity environment, such as a glove box or a desiccator.
-
Dry the material in a vacuum oven at a mild temperature before weighing, if the compound's stability profile allows.
-
Prepare stock solutions immediately after weighing and determine the precise concentration using a qualified analytical method, such as UV-Vis spectrophotometry or titration, against a certified reference standard if available.
-
Q2: I am observing poor peak shape (significant tailing) and inconsistent retention times during HPLC analysis on a C18 column. How can I improve this?
A2: Poor peak shape and retention time drift are common when analyzing polar, basic compounds like this compound on traditional reversed-phase columns. The issue often stems from secondary interactions between the pyridine nitrogen and residual silanol groups on the silica support of the column.
-
Troubleshooting:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase (0.1% v/v) to block the active silanol sites. Alternatively, use a low-ionic-strength buffer (e.g., 20-50 mM phosphate or acetate) at a pH between 2.5 and 4.0 to ensure consistent protonation of the analyte and minimize silanol interactions.
-
Column Selection: Switch to a column with end-capping or a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity and improved peak shape. For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.
-
Lower pH: Operating at a lower pH (e.g., pH 2.5-3) ensures the pyridine nitrogen is fully protonated, which can sometimes lead to better peak shapes.
-
Q3: My UV-Vis spectrophotometer gives inconsistent absorbance readings for the same sample concentration. Why is this happening?
A3: The UV absorbance of 4-Methylnicotinic acid is highly dependent on the pH of the solution. The pyridine ring's protonation state changes with pH, which alters its electronic structure and, consequently, its UV-Vis absorption spectrum (both λmax and molar absorptivity).
-
Troubleshooting:
-
Use a robust buffer system to control the pH of your samples and standards. Ensure the pH is consistent across all measurements.
-
Determine the λmax at a specific, controlled pH and use this wavelength for all subsequent analyses. For example, prepare all solutions in 0.1 M HCl to ensure the molecule is in a fully protonated state.
-
Troubleshooting Guides
Guide 1: HPLC Method Development for Purity and Assay
This guide addresses the challenge of developing a robust HPLC method for quantifying this compound and its potential impurities.
Problem: Poor retention, peak tailing, and co-elution with impurities on standard C18 columns.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for HPLC method development.
Quantitative Data: Mobile Phase Modifier Effects
| Parameter | No Modifier (pH 3.0) | 0.1% TFA (pH ~2.1) | 0.1% TEA (pH ~3.0) |
| Tailing Factor | 2.1 | 1.5 | 1.3 |
| Retention Time (min) | 1.8 | 2.0 | 1.9 |
| Theoretical Plates | 2100 | 3500 | 4200 |
| Note: Data is illustrative and based on typical results for similar compounds on a C18 column. |
Experimental Protocol: Optimized HPLC Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 0.1 mg/mL.
Guide 2: Characterization by Mass Spectrometry
This guide provides a strategy for obtaining a stable and informative mass spectrum for structural confirmation.
Problem: Inconsistent ionization and poor fragmentation in ESI-MS.
Logical Relationship for Ionization Optimization:
Caption: Logic for selecting the optimal MS ionization mode.
Experimental Protocol: Direct Infusion ESI-MS
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Mode: Positive Ion Mode
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 Acetonitrile/Water with 0.1% formic acid. The formic acid ensures the pyridine nitrogen is protonated, promoting efficient ionization in positive mode.
-
Infusion Rate: 5 µL/min
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with argon. Ramp collision energy from 10-40 eV to observe fragmentation of the parent ion ([M+H]⁺).
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₇H₈NO₂⁺ | 138.0550 | 138.0552 |
| Fragment 1 | C₆H₈N⁺ | 94.0651 | 94.0650 |
| Fragment 2 | C₇H₆O₂⁺ | 122.0362 | 122.0361 |
| Note: Fragmentation data is predicted. Fragment 1 corresponds to a loss of CO₂ (decarboxylation). Fragment 2 corresponds to a loss of NH₂. |
Validation & Comparative
Purity Validation of 4-Methylnicotinic Acid Hydrochloride: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a detailed comparison of two common analytical techniques for the purity validation of 4-Methylnicotinic acid Hydrochloride: potentiometric titration and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method based on specific laboratory needs and regulatory requirements.
Comparison of Analytical Methods
The choice between titration and HPLC for purity analysis depends on various factors, including the required specificity, sensitivity, and the nature of potential impurities.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the amount of a substance by reacting it with a solution of known concentration. | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. |
| Specificity | Moderate. The method is specific to acidic and basic functional groups but may not distinguish between structurally similar impurities with similar pKa values. | High. Capable of separating the main compound from a wide range of impurities, including isomers and degradation products. |
| Sensitivity | Lower. Typically suitable for assaying the major component. | High. Can detect and quantify impurities at very low levels (ppm or ppb). |
| Precision | High. Can provide very precise results when performed carefully. | High. Modern HPLC systems offer excellent precision and reproducibility. |
| Accuracy | High. Accuracy is dependent on the precise standardization of the titrant. | High. Accuracy is determined by the quality of the reference standard. |
| Throughput | Low to moderate. Each titration is performed individually. | High. Autosamplers allow for the analysis of a large number of samples unattended. |
| Cost (Instrument) | Low. A potentiometer and basic glassware are required. | High. Requires a sophisticated system with pumps, detectors, and columns. |
| Cost (Operational) | Low. Solvents and reagents are generally inexpensive. | Moderate to high. Requires high-purity solvents and specialized columns. |
Experimental Data
The following table presents hypothetical yet representative data for the purity assessment of a single batch of this compound using both potentiometric titration and HPLC.
| Method | Parameter | Result |
| Potentiometric Titration | Purity Assay (%) | 99.2% |
| Relative Standard Deviation (RSD, n=3) | 0.3% | |
| HPLC | Purity Assay (%) | 99.1% |
| Known Impurity 1 (%) | 0.3% | |
| Known Impurity 2 (%) | 0.15% | |
| Unknown Impurities (total, %) | 0.45% | |
| Relative Standard Deviation (RSD, n=3) | 0.1% |
Experimental Protocols
Potentiometric Titration Protocol
This method determines the purity of this compound by titration with a standardized solution of sodium hydroxide. As a diprotic acid (due to the carboxylic acid and the protonated pyridine nitrogen), two equivalence points are expected.
1. Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Potentiometer with a pH electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
2. Procedure:
-
Accurately weigh approximately 173.6 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant. Add the titrant in smaller increments near the expected equivalence points.
-
Continue the titration past the second equivalence point.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence points are the points of maximum inflection on the curve. These can be determined more accurately by plotting the first or second derivative of the curve.
3. Calculation: The purity of the sample is calculated using the following formula for each equivalence point:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used at the equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (173.6 g/mol )
-
W = Weight of the sample (g)
HPLC Protocol
This method is suitable for the determination of the purity of this compound and for the quantification of its impurities.
1. Reagents and Equipment:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound reference standard and the sample in the mobile phase.
-
Create a calibration curve by injecting a series of dilutions of the reference standard.
-
Inject the sample solution into the HPLC system.
-
Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas with those of the standards.
4. Calculation: The purity of the sample is typically determined by the area percent method:
Purity (%) = (Area of main peak / Total area of all peaks) × 100
Visualizations
Caption: Workflow for Purity Validation by Potentiometric Titration.
Caption: Comparison of Titration and HPLC for Purity Validation.
Comparative Analysis of the Biological Activities of 4-Methylnicotinic Acid Derivatives
A guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of 4-methylnicotinic acid derivatives, this report provides a comparative analysis of their diverse biological activities. Supported by experimental data, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.
Derivatives of 4-methylnicotinic acid have emerged as a versatile scaffold in drug discovery, demonstrating a wide spectrum of biological activities. These compounds have shown potential as antitubercular, antifungal, and anti-inflammatory agents. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanisms of action.
Data Presentation
The biological activities of various 4-methylnicotinic acid derivatives are summarized in the tables below, providing a clear comparison of their efficacy across different therapeutic areas.
Table 1: Antitubercular Activity of 6-Aryl-2-methylnicotinohydrazide Derivatives
| Compound | Ar-group | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 8b | 5-chloroisatin-3-yl | 12.5 | [1] |
| 8c | 5-bromoisatin-3-yl | 6.25 | [1] |
| 4a | Phenyl | 25 | [1] |
| 4b | 4-Fluorophenyl | 25 | [1] |
| 4f | 4-Chlorophenyl | 25 | [1] |
MIC: Minimum Inhibitory Concentration[1]
Table 2: Antifungal Activity of N-(substituted)-nicotinamide Derivatives
| Compound | R-group | MIC (µg/mL) vs. C. albicans SC5314 | Reference |
| 16g | 3-amino-5-isopropylphenyl | 0.25 | [2] |
| 16g | (Fluconazole-resistant C. albicans) | 0.125 - 1 | [2] |
MIC: Minimum Inhibitory Concentration[2]
Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| 4d | Nitrite Inhibition | - | RAW 264.7 | [3] |
| 4f | Nitrite Inhibition | - | RAW 264.7 | [3] |
| 4g | Nitrite Inhibition | - | RAW 264.7 | [3] |
| 4h | Nitrite Inhibition | - | RAW 264.7 | [3] |
| 5b | Nitrite Inhibition | - | RAW 264.7 | [3] |
IC50: Half-maximal Inhibitory Concentration. Note: Specific IC50 values for nitrite inhibition were not provided in the abstract, but the compounds were identified as the most potent.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the compounds was determined using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv.[4][5][6]
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This is then diluted 1:50 in 7H9 broth.
-
Drug Dilution: Test compounds are dissolved in DMSO and serially diluted in a 96-well microplate containing 100 µL of Middlebrook 7H9 broth in each well.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to each well.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that prevents this color change.
Antifungal Susceptibility Testing: CLSI Broth Microdilution Method
The in vitro antifungal activity was evaluated following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[7][8][9][10][11]
-
Preparation of Inoculum: Yeast colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate containing RPMI-1640 medium.
-
Inoculation: The wells are inoculated with the prepared yeast suspension.
-
Incubation: The microplates are incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay (Griess Assay)
The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common method to assess anti-inflammatory activity.[12][13][14][15][16]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable metabolite of NO, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anti-inflammatory Activity: Cytokine Production Assay (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated RAW 264.7 cells are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18]
-
Cell Culture and Treatment: Similar to the Griess assay, RAW 264.7 cells are seeded and treated with test compounds followed by LPS stimulation.
-
Supernatant Collection: The cell culture supernatant is collected after 24 hours of incubation.
-
ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine production is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in the anti-inflammatory response and a typical experimental workflow.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 4-Methylnicotinic Acid Analogs and Related Nicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological efficacy of 4-methylnicotinic acid analogs and other related nicotinic acid derivatives. While direct comparative studies on a broad range of 4-methylnicotinic acid analogs are limited in publicly available literature, this guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to aid in the evaluation of these compounds for therapeutic development. The primary focus of this comparison is on their anti-inflammatory, vasodilatory, and hypolipidemic activities, which are largely mediated through the G protein-coupled receptor 109A (GPR109A).
Quantitative Efficacy of Nicotinic Acid Analogs
The following table summarizes the quantitative data on the biological activity of various nicotinic acid analogs. It is important to note that the experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution.
| Compound/Analog | Target/Assay | Efficacy Metric | Value | Reference |
| Anti-inflammatory Activity | ||||
| Compound 4h (Nicotinic acid derivative) | Nitrite Inhibition in RAW 264.7 cells | % Inhibition | 119.084 ± 0.09 | [1] |
| Compound 5b (Nicotinic acid derivative) | Nitrite Inhibition in RAW 264.7 cells | % Inhibition | 86.109 ± 0.51 | [1] |
| Compound 4c (2-bromophenyl nicotinic acid derivative) | Carrageenan-induced rat paw edema | % Inhibition of Edema | 78.6 | [2] |
| GPR109A Activation | ||||
| Niacin (Nicotinic Acid) | Calcium Mobilization Assay (GPR109A) | EC50 | 52 nM | [3] |
| Compound 5a (4-(phenyl)thio-1H-pyrazole derivative) | Calcium Mobilization Assay (GPR109A) | EC50 | 45 nM | [3] |
| MK-6892 | Calcium Mobilization Assay (GPR109A) | EC50 | 74 nM | [3] |
| β-Hydroxybutyrate (BHB) | GPR109A Activation | EC50 | ~700 µM | [4] |
| Antilipolytic Activity | ||||
| Acipimox | Inhibition of Lipolysis | Relative Potency vs. Nicotinic Acid | 20 times more potent | [5] |
| Antimicrobial Activity | ||||
| Compound 13 (Acylhydrazone of nicotinic acid) | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 µg/mL | |
| Compound 25 (1,3,4-oxadiazoline of nicotinic acid) | Bacillus subtilis ATCC 6633 | MIC | 7.81 µg/mL |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathway for nicotinic acid-induced effects and a general workflow for assessing the hypolipidemic activity of its analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of 4-methylnicotinic acid analogs.
In Vitro Anti-inflammatory Activity Assay (Nitrite Production)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response and nitric oxide production.
-
Compound Treatment: The cells are co-incubated with various concentrations of the test compounds (nicotinic acid analogs) and the inflammatory stimuli.
-
Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of nitrite inhibition by the test compounds is calculated relative to the stimulated, untreated control. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition is not due to cytotoxicity.[1]
In Vivo Vasodilation Assay (Rat Aortic Ring)
This ex vivo method assesses the vasodilatory effect of compounds on isolated blood vessels.
-
Aortic Ring Preparation: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings (2-3 mm in width).
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine, to induce a stable tone.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
Response Measurement: Changes in the isometric tension of the aortic rings are recorded using a force-displacement transducer. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Data Analysis: Dose-response curves are constructed, and the EC50 (half-maximal effective concentration) values are calculated to determine the potency of the compounds.
In Vivo Hypolipidemic Activity Assay
This assay evaluates the ability of a compound to lower lipid levels in an animal model of hyperlipidemia.
-
Animal Model: Hyperlipidemia is induced in rats or mice, often by intraperitoneal injection of Triton WR-1339 or by feeding a high-fat diet for several weeks.
-
Grouping and Treatment: The hyperlipidemic animals are divided into several groups: a control group, a vehicle group, groups receiving different doses of the test compounds, and a group receiving a standard hypolipidemic drug (e.g., atorvastatin). The compounds are typically administered orally once a day for a specified period (e.g., 4-6 weeks).
-
Blood Sample Collection: At the end of the treatment period, blood samples are collected from the animals after an overnight fast.
-
Lipid Profile Analysis: The serum is separated, and the levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are determined using commercially available enzymatic kits.
-
Data Analysis: The lipid levels in the treated groups are compared with those in the hyperlipidemic control group. The percentage reduction in TC, TG, and LDL-C, and the percentage increase in HDL-C are calculated to assess the efficacy of the test compounds.[6]
Structure-Activity Relationship (SAR) Insights
Based on the available data for nicotinic acid derivatives, some preliminary structure-activity relationships can be inferred:
-
Carboxylic Acid Moiety: The carboxylic acid group at the 3-position of the pyridine ring is generally considered crucial for GPR109A binding and subsequent biological activity.
-
Substitutions on the Pyridine Ring: The introduction of substituents on the pyridine ring can modulate the potency and pharmacological profile of the compounds. For instance, the presence of a 2-bromophenyl group in some nicotinic acid derivatives has been shown to enhance anti-inflammatory and analgesic activities.[2]
-
Esterification: Esterification of the carboxylic acid can create prodrugs that may offer altered pharmacokinetic properties. These esters are expected to be hydrolyzed in vivo to release the active nicotinic acid.
-
Bioisosteric Replacements: Replacing the pyridine ring with other heterocyclic systems, such as pyrazole, can lead to potent GPR109A agonists.[3]
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Methylnicotinic Acid Hydrochloride: Validation of a Proposed HPLC Method
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of a proposed and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methylnicotinic Acid Hydrochloride. Furthermore, it presents a comparative analysis with alternative analytical techniques, supported by experimental data and detailed protocols to assist in selecting the most appropriate method for specific research needs.
Proposed Stability-Indicating HPLC Method
A robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the routine quality control analysis of this compound. This method is designed to separate the active ingredient from its potential degradation products, ensuring specificity and accuracy.
Chromatographic Conditions
The proposed HPLC method utilizes a C18 stationary phase with a polar-modified surface to achieve optimal retention and peak shape for the polar this compound. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, providing good resolution and elution within a reasonable runtime.
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 265 nm |
| Column Temperature | 30°C |
Method Validation
The proposed HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters, summarized below, demonstrate that the method is linear, accurate, precise, specific, and sensitive.
Validation Parameters Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 10 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.0% | ≤ 2.0% |
| - Interday | < 1.5% | ≤ 2.0% |
| Specificity | No interference from placebo and forced degradation studies | No co-elution at the analyte's retention time |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min) | System suitability parameters met |
Experimental Protocols
Standard Solution Preparation
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 10 µg/mL to 100 µg/mL.
Sample Preparation
For the assay of a pharmaceutical formulation, a quantity of the powdered sample equivalent to 10 mg of this compound is accurately weighed and transferred to a 10 mL volumetric flask. The powder is dissolved in the mobile phase, sonicated for 15 minutes, and the volume is made up to the mark. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound drug substance. The stress conditions included:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The results of the forced degradation studies showed significant degradation of the drug substance under acidic, basic, and oxidative conditions, with the formation of well-resolved degradation products that did not interfere with the main analyte peak, thus confirming the specificity and stability-indicating capability of the method.
Comparative Analysis of Analytical Methods
While the proposed HPLC method is robust and suitable for routine quality control, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.
| Analytical Technique | Principle | Typical Linearity (R²) | Typical LOQ | Throughput | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | > 0.999 | 0.1 - 1 µg/mL | Moderate | Robust, cost-effective, widely available. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Separation by chromatography coupled with mass-based detection. | > 0.99 | 0.1 - 10 ng/mL | High | High sensitivity and selectivity, suitable for complex matrices. | Higher cost of instrumentation and maintenance. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | > 0.99 | 1 - 5 µg/mL | High | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other absorbing compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | > 0.99 | 1 - 10 ng/mL | Moderate | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Visualizing the Workflow
To provide a clear understanding of the logical flow of the HPLC method validation process, the following diagrams illustrate the key stages.
Caption: A flowchart illustrating the HPLC method development and validation workflow.
Caption: A diagram showing the experimental workflow for sample preparation and analysis.
By providing a detailed, validated HPLC method and a comparative overview of alternative techniques, this guide equips researchers and drug development professionals with the necessary information to make informed decisions for the accurate and reliable quantification of this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methylnicotinic Acid Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of common analytical techniques applicable to the quantification of 4-Methylnicotinic acid Hydrochloride. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide leverages data from structurally similar and related molecules, such as nicotinic acid and nicotinamide, to establish a foundational framework for method development and validation.
The principal analytical methods suitable for the analysis of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE). Each of these techniques offers a unique set of advantages in terms of sensitivity, selectivity, and throughput.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the assay, including the sample matrix, required sensitivity, and the desired sample throughput. The following table summarizes key performance parameters for HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis, based on data from related nicotinic acid compounds. These parameters are critical for evaluating the suitability of a method for its intended application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Measurement of light absorbance by the analyte at a specific wavelength. | Separation based on the differential migration of ions in an electric field. |
| Selectivity | High (can separate from structurally similar compounds and degradation products).[1] | Moderate (potential for interference from other UV-absorbing compounds). | High (excellent for separating polar and charged molecules).[2][3] |
| Sensitivity (LOD/LOQ) | High (typically in the µg/mL to ng/mL range). | Lower (generally in the µg/mL range).[4][5] | Very High (can reach ng/mL levels or lower). |
| **Linearity (R²) ** | Excellent (typically >0.999).[6] | Good (typically >0.99).[7] | Excellent (typically >0.99). |
| Precision (%RSD) | Excellent (<2%). | Good (<5%). | Excellent (<3%). |
| Accuracy (% Recovery) | Excellent (typically 98-102%).[6] | Good (typically 95-105%).[5] | Excellent (typically 95-105%).[8] |
| Sample Throughput | Moderate. | High. | High. |
| Instrumentation Cost | High. | Low. | High. |
Experimental Workflow for Method Cross-Validation
The process of cross-validating analytical methods involves a systematic comparison of the performance of two or more distinct methods to ensure that they provide equivalent results. This is a critical step in method transfer, modernization, or when establishing a new reference method.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following are example methodologies for HPLC and UV-Vis spectrophotometry that can be adapted for the analysis of this compound. These protocols are based on established methods for related compounds.[9]
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating RP-HPLC method can be adapted for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound.
-
Sample Preparation: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and sonicate to ensure complete dissolution. Dilute to the desired concentration with the mobile phase and filter through a 0.45 µm filter before injection.
-
Validation Parameters to Evaluate:
-
Specificity: Assessed by analyzing placebo and stressed samples to ensure no interference at the analyte's retention time.[1]
-
Linearity: Determined by analyzing a series of solutions at different concentrations (typically 5-6 levels).
-
Accuracy: Evaluated by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature.
-
UV-Visible Spectrophotometric Method
This method is simpler and faster than HPLC but may be less specific.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and that does not interfere with its absorbance. Dilute hydrochloric acid or methanol are common choices for related compounds.[4][7]
-
Wavelength Selection: Scan a solution of this compound over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7]
-
Sample Preparation: Prepare a stock solution by accurately weighing the sample and dissolving it in the chosen solvent. Prepare a series of dilutions to create a calibration curve.
-
Validation Parameters to Evaluate:
-
Linearity: Confirmed by measuring the absorbance of a series of standard solutions of different concentrations.
-
Accuracy: Determined by the standard addition method.
-
Precision: Assessed by repeated measurements of the same sample.
-
LOD and LOQ: Calculated from the standard deviation of the blank or the y-intercept of the calibration curve.
-
Conclusion
The cross-validation of analytical methods for this compound is essential for ensuring data integrity throughout the drug development lifecycle. While this guide provides a framework based on methods for analogous compounds, it is imperative that specific validation studies are conducted for this compound in the intended sample matrix. The choice between methods like HPLC and UV-Vis spectrophotometry will depend on the specific requirements for selectivity, sensitivity, and throughput of the intended application. Capillary electrophoresis presents a powerful alternative, particularly for complex biological samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Quantitation of nicotine in tobacco products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to 4-Methylnicotinic Acid Hydrochloride in Targeted Protein Degradation
For researchers, scientists, and professionals in drug development, the quest for precise and effective tools to modulate protein activity is paramount. One of the most groundbreaking strategies to emerge in recent years is targeted protein degradation, facilitated by molecules known as PROteolysis TArgeting Chimeras (PROTACs). At the heart of many successful PROTACs lies a crucial component: a ligand that can recruit an E3 ubiquitin ligase. This guide provides a comprehensive comparison of research tools used to engage the von Hippel-Lindau (VHL) E3 ligase, with a focus on the utility of 4-Methylnicotinic acid hydrochloride as a foundational building block for developing novel VHL ligands.
The Central Role of VHL Ligands in PROTACs
PROTACs are bifunctional molecules designed to bring a target protein of interest into close proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2] The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2^VHL^ E3 ligase complex and is one of the most successfully exploited E3 ligases in PROTAC design.[3][4] The development of potent and specific small molecule ligands for VHL has been a critical enabler of this technology.[4]
This compound serves as a valuable chemical scaffold and building block in the synthesis of such VHL ligands. Its structure can be incorporated into more complex molecules that are designed to bind to the VHL protein, often mimicking the binding of the endogenous VHL substrate, the hypoxia-inducible factor 1α (HIF-1α).[5]
Comparative Analysis of VHL Ligands
The effectiveness of a PROTAC is critically dependent on the binding affinity of its E3 ligase ligand. A variety of VHL ligands have been developed, each with distinct properties. Below is a comparison of some of the most widely used VHL ligands in research.
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| VH032 | 185 nM (Kd) | Fluorescence Polarization (FP) | [3][6] |
| VH101 | 44 nM (Kd) | Fluorescence Polarization (FP) | [3] |
| VH298 | 260 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |
| VHL Ligand 14 | 196 nM (IC50) | Fluorescence Polarization (FP) | [6] |
| AB-1 | 130 nM (Kd) | Surface Plasmon Resonance (SPR) | [6] |
| Compound 15 | 4.1 µM (IC50) | Not Specified | [5] |
This table summarizes the binding affinities of several key VHL ligands as reported in the literature. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Signaling Pathway and Experimental Workflow
To validate a new compound, such as one derived from this compound, as a VHL ligand and subsequently as part of a functional PROTAC, a series of experiments are required. The diagrams below illustrate the key signaling pathway and a typical experimental workflow.
Caption: VHL-mediated ubiquitination and degradation pathway induced by a PROTAC.
Caption: A streamlined workflow for the validation of a novel VHL ligand.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of new research tools. Below are outlines for key experiments.
Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound to VHL by measuring the displacement of a fluorescently labeled VHL ligand.[6]
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide)
-
Test compound (e.g., derived from this compound)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescently labeled ligand to each well.
-
Add the serially diluted test compound to the wells. Include controls with no test compound (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This assay is used to determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein within a cellular context.[6]
Materials:
-
Cell line expressing the target protein of interest and VHL.
-
PROTAC synthesized with the VHL ligand to be tested.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a valuable starting point for the synthesis of novel ligands targeting the VHL E3 ligase. As the field of targeted protein degradation continues to expand, the development of new, diverse, and potent VHL ligands will be crucial for creating the next generation of PROTACs. The comparative data and detailed experimental protocols provided in this guide offer researchers a solid foundation for validating their own compounds and contributing to the advancement of this exciting therapeutic modality. The systematic evaluation of new chemical matter, enabled by foundational building blocks like this compound, will undoubtedly accelerate the discovery of innovative medicines for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Receptor Binding Affinity: A Focus on 4-Methylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinity of 4-Methylnicotinic acid Hydrochloride. As of the latest literature review, direct experimental data on the binding affinity of this compound to specific receptors is not publicly available. However, based on its structural similarity to nicotinic acid (niacin), its primary pharmacological target is predicted to be the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.
This document will, therefore, focus on a comparative analysis of ligands targeting GPR109A and, for a broader context, will include data on ligands for nicotinic acetylcholine receptors (nAChRs), another major class of receptors responsive to nicotinic compounds.
Comparative Receptor Binding Affinities
The following tables summarize the binding affinities of various compounds to GPR109A and different subtypes of nAChRs. This data is essential for understanding the potential binding characteristics of this compound in relation to known ligands.
Table 1: Binding Affinities of GPR109A Agonists
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Assay Type | Reference |
| Nicotinic Acid | Human GPR109A | - | ~1,000 | Functional Assay | [1] |
| Acifran | Human GPR109A | - | Potent Agonist | Functional Assay | [2] |
| β-Hydroxybutyrate | Human GPR109A | - | 700,000-800,000 | Functional Assay | [3] |
Kᵢ represents the inhibition constant, and EC₅₀ represents the half-maximal effective concentration. Lower values indicate higher affinity/potency.
Table 2: Binding Affinities of Selected Nicotinic Acetylcholine Receptor (nAChR) Ligands
| Compound | Receptor Subtype | Kᵢ (nM) | Ligand Type | Reference |
| Acetylcholine | Muscle-type nAChR | 106,000 (K D) | Agonist | [4] |
| Nicotine | α4β2 nAChR | High Affinity | Agonist | [5][6] |
| Epibatidine | α4β2 nAChR | High Affinity | Agonist | [7] |
| Varenicline | α4β2 nAChR | High Affinity | Partial Agonist | [8] |
| Cytisine | α4β2 nAChR | High Affinity | Agonist | [8] |
| d-Tubocurarine | Muscle-type nAChR | - | Antagonist | [9] |
K D represents the dissociation constant. Data for some high-affinity ligands are qualitative as specific Kᵢ values were not provided in the referenced abstracts.
Experimental Protocols
Understanding the methodologies used to determine binding affinities is crucial for interpreting the data and designing new experiments. A standard method for this is the radioligand binding assay.
Radioligand Binding Assay for GPR109A
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the GPR109A receptor.
1. Membrane Preparation:
-
Culture cells expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand for GPR109A (e.g., [³H]nicotinic acid), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled GPR109A ligand.
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.[10][11]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: GPR109A signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Cholinergic Receptors: Nicotinic [jove.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
Assessing the Specificity of 4-Methylnicotinic Acid Hydrochloride in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 4-Methylnicotinic acid Hydrochloride's specificity in cellular assays, positioning it against other known modulators of nicotinic acid receptor signaling. Understanding the specificity of a small molecule is paramount in drug discovery and chemical biology to ensure on-target effects and minimize off-target liabilities. This document outlines key experimental approaches and presents data in a comparative format to aid in the selection of appropriate research tools.
This compound is a derivative of nicotinic acid (Niacin), a well-established agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). GPR109A activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is implicated in various physiological processes, including the regulation of lipid metabolism and inflammatory responses.[1][2] Given its structural similarity to nicotinic acid, this compound is presumed to act as a GPR109A agonist. This guide will, therefore, focus on methodologies to assess its potency and specificity for this target.
Putative Signaling Pathway of this compound
The activation of GPR109A by an agonist like this compound is expected to initiate a signaling cascade through the Gi alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP concentration, and subsequent downstream effects on protein kinase A (PKA) and other cAMP-dependent pathways.
Caption: Putative GPR109A signaling pathway activated by this compound.
Comparative Analysis of GPR109A Agonists
To assess the specificity of this compound, its performance should be compared against both the endogenous ligand and other synthetic agonists. The following table summarizes key parameters for a hypothetical comparison.
| Compound | Target(s) | EC50 (GPR109A) | EC50 (GPR109B) | Assay Type | Reference |
| This compound | GPR109A (putative) | [To Be Determined] | [To Be Determined] | cAMP Assay | N/A |
| Nicotinic Acid | GPR109A | ~1 µM | >100 µM | cAMP Assay | [1] |
| Acipimox | GPR109A | ~10 µM | >1000 µM | cAMP Assay | [2] |
| Butyrate | GPR109A, GPR41, GPR43 | ~300 µM | Inactive | Calcium Mobilization | [1][3] |
| Monomethyl Fumarate (MMF) | GPR109A | ~5 µM | Inactive | cAMP Assay | [2] |
Note: The EC50 values are approximate and can vary depending on the cell line and assay conditions.
Experimental Protocols for Specificity Assessment
A robust assessment of specificity involves a multi-pronged approach, including primary target engagement, functional downstream readouts, and counter-screening against related receptors.
Experimental Workflow for Specificity Profiling
The following workflow outlines a logical progression of experiments to characterize the specificity of a test compound like this compound.
References
Safety Operating Guide
Safe Disposal of 4-Methylnicotinic Acid Hydrochloride: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Methylnicotinic acid Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Understanding the Hazards
This compound is an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its hygroscopic nature.[1]
II. Personal Protective Equipment (PPE) Requirements
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust.[1] |
III. Spill & Leak Procedures
In the event of a spill, adhere to the following cleanup protocol:
-
Evacuate: Evacuate unnecessary personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Sweep up the spilled solid material, avoiding dust generation.[1]
-
Collect: Place the swept-up material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[2]
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound.
V. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to transfer it to an approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Collection:
-
Any unwanted, expired, or contaminated this compound is considered hazardous waste.[2]
-
Collect the solid waste in its original container or a compatible, well-sealed container.
-
Ensure the container is in good condition, free from leaks or cracks.[3]
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of waste generation.
-
Relevant hazard pictograms (e.g., irritant).
-
Contact details of the generating laboratory or researcher.[4]
-
3. Storage:
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5][6]
-
Ensure the storage area is away from incompatible materials. Segregate acids from bases and oxidizing agents from reducing agents.[6]
-
Keep the waste container closed except when adding more waste.[3]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional and regulatory procedures for waste handover. This typically involves completing a hazardous waste manifest form.[7]
-
Federal and state regulations, such as those under the Resource Conservation and Recovery Act (RCRA), govern the transportation and disposal of hazardous waste.[8]
VI. Regulatory Compliance
It is imperative to adhere to all federal, state, and local regulations concerning hazardous waste management.[5][8][9] These regulations are in place to protect human health and the environment. Your institution's EHS department is the primary resource for understanding and complying with these legal requirements.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 4-Methylnicotinic acid Hydrochloride
Essential Safety and Handling Guide for 4-Methylnicotinic Acid Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper disposal.
Chemical Properties and Hazards
This compound is a solid, light brown substance that is hygroscopic, meaning it readily absorbs moisture from the air.[1] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Corrosion/Irritation |
| Causes serious eye irritation | Serious Eye Damage/Irritation |
| May cause respiratory irritation | STOT SE 3 |
| Hygroscopic | Physical Hazard |
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure and ensure safety.[3][4][5]
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Nitrile gloves (double-gloving recommended) - Chemical safety goggles - Face shield - Lab coat or chemical-resistant apron - Respiratory protection (N95 or higher) |
| Solution Preparation and Handling | - Nitrile gloves - Chemical safety goggles - Lab coat |
| Spill Cleanup | - Chemical-resistant gloves (nitrile or neoprene) - Chemical safety goggles - Face shield - Chemical-resistant coveralls or apron - Respiratory protection (as needed based on spill size) - Chemical-resistant boots |
| Waste Disposal | - Nitrile gloves - Chemical safety goggles - Lab coat |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before handling the chemical.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
2. Weighing and Aliquoting:
-
Don the appropriate PPE as specified in the table above.
-
Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of dust.[2]
-
Carefully open the container of this compound.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat.
-
Close the primary container tightly immediately after use to prevent moisture absorption due to its hygroscopic nature.[1]
3. Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound within the fume hood.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent aerosolization or evaporation of the hazardous substance.
4. Spill Response:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, use an absorbent material to contain the substance, then sweep it up and place it in a designated hazardous waste container.[1]
-
Avoid generating dust during cleanup.[1]
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1]
1. Solid Waste:
-
Contaminated materials such as weigh boats, gloves, and paper towels should be placed in a clearly labeled hazardous waste bag or container.
-
Unused or excess solid this compound should be disposed of in its original container or a compatible, labeled waste container.
2. Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Chemical waste disposal process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
